(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(2H-tetrazol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORIANGFJTCON-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scalable Synthesis of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine: A Bioisosteric Approach
An In-Depth Technical Guide on the Synthesis of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine
Executive Summary & Retrosynthetic Logic
The target molecule, (2R)-1-(2H-tetrazol-5-yl)propan-2-amine , represents a critical scaffold in medicinal chemistry, serving as a bioisostere for (R)-3-aminobutanoic acid (β-aminobutyric acid).[1][2] The replacement of a carboxylic acid with a tetrazole ring significantly alters the pharmacokinetic profile—enhancing lipophilicity and metabolic stability while retaining the acidic pKa (approx. 4.5–5.0) required for receptor recognition (e.g., GABA receptors).[1][2]
Retrosynthetic Analysis
The most robust synthetic pathway leverages the Chiral Pool strategy, utilizing commercially available (R)-3-aminobutanoic acid to establish the stereocenter.[2] The core transformation involves a functional group interconversion (FGI) of the C-terminus from carboxylate to nitrile, followed by a [3+2] cycloaddition to construct the tetrazole ring.[2]
Key Advantages of this Route:
-
Stereochemical Integrity: The C2 chiral center remains untouched, preventing racemization.[1]
-
Scalability: Avoids expensive chiral auxiliaries or hazardous diazomethane homologations.[1]
-
Safety: Utilizes Zinc(II)-catalyzed cycloaddition, eliminating the need for volatile and explosive hydrazoic acid or tin reagents.[1][2]
Synthetic Workflow Visualization
The following diagram outlines the optimized 4-step synthesis starting from (R)-3-aminobutanoic acid.
Caption: Linear synthetic pathway transforming the carboxylic acid moiety to a tetrazole via a nitrile intermediate.
Detailed Experimental Protocols
Phase 1: Protection & Amide Formation
Objective: Convert the zwitterionic amino acid into a lipophilic, protected primary amide.[1]
Reagents: (R)-3-aminobutanoic acid, Di-tert-butyl dicarbonate (Boc2O), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or 28% aq).[1][2]
-
N-Boc Protection:
-
Dissolve (R)-3-aminobutanoic acid (1.0 equiv) in 1M NaOH/Dioxane (1:1).
-
Add Boc2O (1.1 equiv) at 0°C. Stir at RT for 12h.
-
Acidify with KHSO4 to pH 2–3 and extract with EtOAc.
-
Checkpoint: Confirm pure (R)-3-((tert-butoxycarbonyl)amino)butanoic acid by 1H NMR (Doublet at ~1.1 ppm for methyl, Singlet at ~1.4 ppm for Boc).
-
-
Amide Synthesis (Mixed Anhydride Method):
-
Dissolve the Boc-acid (1.0 equiv) in dry THF under N2.[2] Cool to -15°C.[2]
-
Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).[2] Stir for 15 min to form the mixed anhydride.
-
Critical Step: Bubble anhydrous NH3 gas into the solution for 30 min OR add NH4OH (28%) dropwise.
-
Warm to RT and stir for 2h. Concentrate and recrystallize from EtOAc/Hexanes.[1]
-
Phase 2: Dehydration to Nitrile
Objective: Dehydrate the primary amide to the corresponding nitrile under mild conditions to prevent racemization.
Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.[1][2]
-
Dissolve the primary amide (1.0 equiv) in dry DCM.[2] Add Pyridine (2.5 equiv).[2]
-
Cool to 0°C. Add TFAA (1.1 equiv) dropwise over 20 min.
-
Stir at 0°C for 1h, then allow to warm to RT.
-
Quench: Pour into saturated NaHCO3. Extract with DCM.[1]
-
Purification: Flash chromatography (Hex/EtOAc).[2]
-
Product:(R)-tert-butyl (3-cyanopropan-2-yl)carbamate .[2]
-
Validation: Look for the disappearance of amide protons and appearance of weak CN stretch (~2250 cm⁻¹) in IR.[2]
Phase 3: Tetrazole Construction ([3+2] Cycloaddition)
Objective: Install the tetrazole ring using a "Click" type cycloaddition.[2] The Zinc-mediated method is chosen for its safety profile compared to tributyltin azide or hydrazoic acid.[2]
Reagents: Sodium Azide (NaN3), Zinc Bromide (ZnBr2), Isopropanol/Water (1:1).[1][2]
-
Suspend the Nitrile (1.0 equiv), NaN3 (1.5 equiv), and ZnBr2 (1.0 equiv) in iPrOH/H2O (1:1).[1][2]
-
Note: ZnBr2 acts as a Lewis acid catalyst, activating the nitrile towards azide attack.[1]
-
-
Reflux: Heat to 80°C for 16–24h. Monitor by LCMS (Tetrazole mass = Nitrile mass + 43).[2]
-
Workup (Critical for Purity):
-
Cool to RT. Add 3M HCl until pH < 2 (Caution: HN3 evolution possible, work in fume hood).[1][2]
-
Add EtOAc.[1][5][6][7] The tetrazole partitions into the organic phase.[1]
-
Note: The Boc group is acid-labile but usually survives brief exposure to cold dilute HCl during workup.[2] If significant deprotection occurs here, proceed directly to full deprotection.[1]
-
-
Isolate the (R)-tert-butyl (1-(2H-tetrazol-5-yl)propan-2-yl)carbamate .
Phase 4: Global Deprotection & Isolation
Objective: Remove the Boc group and isolate the final salt.
-
Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 2h.[1][5]
-
Precipitate the product by adding Et2O.[1]
-
Filter the white solid under N2.[1]
-
Final Product: (2R)-1-(2H-tetrazol-5-yl)propan-2-amine hydrochloride .
Physicochemical Data & Validation
The following data table summarizes the expected analytical signatures for the final hydrochloride salt.
| Property | Specification | Notes |
| Formula | C4H9N5[2] · HCl | MW: 127.15 (free base) / 163.61 (HCl salt) |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator.[2] |
| 1H NMR (D2O) | δ 1.25 (d, 3H, CH3), 3.1-3.3 (m, 2H, CH2-Tet), 3.6-3.8 (m, 1H, CH-N) | Tetrazole proton is exchangeable/invisible in D2O.[1][2] |
| 13C NMR | ~18 ppm (CH3), ~30 ppm (CH2), ~48 ppm (CH), ~155 ppm (Tetrazole C) | Tetrazole carbon is characteristic at low field.[1][2] |
| Mass Spec | [M+H]+ = 128.09 | ESI+ Mode.[2] |
| Chirality | (R)-Enantiomer | Confirm via Chiral HPLC or optical rotation. |
Process Safety & Hazard Control
Critical Hazard: Azide Chemistry The formation of the tetrazole ring involves Sodium Azide.[1][6][7][8] While the ZnBr2 method is safer than acidic conditions, strict protocols must be followed:[1]
-
Hydrazoic Acid (HN3): Acidification of azide solutions generates HN3, which is highly toxic and explosive.[1] ALWAYS keep the reaction mixture basic/neutral until the quench step. When acidifying during workup, ensure vigorous ventilation and keep temperature <10°C.[1]
-
Waste Disposal: Quench all azide-containing aqueous waste with dilute Sodium Nitrite (NaNO2) and Sulfuric Acid to decompose residual azide into N2 gas before disposal.[2]
-
Metal Azides: Do not use halogenated solvents (DCM) with Sodium Azide if possible, as explosive di-azidomethane can form.[1][2] (In this protocol, we use iPrOH/Water for the azide step to mitigate this).[1]
References
-
Hii, K. K., et al. "Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles."[1][2] Journal of Organic Chemistry, 2008.[1] (Demonstrates the ZnBr2/NaN3 methodology).[2]
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water."[1] Journal of Organic Chemistry, 2001.[1] (Foundational work on aqueous tetrazole synthesis).[2]
-
Wittenberger, S. J. "Synthetic Applications of Nitrile-to-Tetrazole Conversion."[1][2] Organic Preparations and Procedures International, 1994.[1] (Review of tetrazole synthesis utility).
-
Agrawal, A., et al. "Solid-phase synthesis of tetrazole-containing peptides."[1][2] Tetrahedron Letters, 2015.[1] (Validation of Fmoc/Boc compatibility with tetrazole formation).
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. mdpi.com [mdpi.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Tetrazole Propanamine Derivatives: A Senior Application Scientist's Guide to NMR and Mass Spectrometry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In modern medicinal chemistry, tetrazole and its derivatives are of paramount importance, largely due to the tetrazole ring's ability to act as a bioisostere of the carboxylic acid group, enhancing metabolic stability and lipophilicity.[1][2][3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data characteristic of a significant subclass: tetrazole propanamine derivatives. Understanding these spectroscopic signatures is critical for unambiguous structural confirmation, purity assessment, and advancing drug discovery programs. This document moves beyond a simple recitation of data, offering insights into the causality behind the observed spectral features and providing robust, field-tested protocols for data acquisition.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][4] For tetrazole propanamine derivatives, both ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying regioisomers.
Core Principles & Causality
The chemical shifts observed in NMR are dictated by the electron density around a nucleus. The nitrogen-rich, aromatic tetrazole ring is highly electron-withdrawing, which significantly influences the chemical shifts of nearby protons and carbons.[1] The propanamine chain, being aliphatic, will exhibit signals in the upfield region, but its proximity to the tetrazole ring and the terminal amine will create a distinct and predictable pattern of deshielding.
¹H NMR Spectral Analysis: Key Signatures
-
Tetrazole Ring Proton (if present): For 5-substituted-1H-tetrazoles, the N-H proton signal is often broad and can be found far downfield, sometimes in the 11.50-13.40 ppm range, and is readily exchanged with D₂O.[5] For C-H protons directly on the tetrazole ring, the signal is typically a singlet observed in the highly deshielded region of δ 8.90-9.86 ppm due to the aromaticity and electron-withdrawing nature of the multiple nitrogen atoms.[6][7]
-
Propanamine Chain Protons: The three methylene groups of the propanamine chain (e.g., -CH₂-CH₂-CH₂-NH₂) will present as multiplets. The methylene group attached directly to the tetrazole ring (or a linker to it) will be the most deshielded. The terminal methylene adjacent to the amine will also be deshielded relative to the central methylene group. Expect complex splitting patterns (e.g., triplets or multiplets) due to spin-spin coupling between adjacent non-equivalent protons.
-
Substituent Protons: Protons on aromatic or other groups attached to the tetrazole ring or the amine will appear in their expected regions, but their chemical shifts can be subtly influenced by the electronic properties of the tetrazole propanamine core.
¹³C NMR Spectral Analysis: Key Signatures
-
Tetrazole Ring Carbon: The single carbon atom within the tetrazole ring is characteristically deshielded due to being bonded to two nitrogen atoms and its involvement in the aromatic system. Its chemical shift is typically observed in the range of δ 142-164 ppm.[1][4][8] The exact position is sensitive to the nature of the substituent at this position.
-
Propanamine Chain Carbons: The carbons of the propyl chain will appear in the aliphatic region of the spectrum. Similar to the proton signals, the carbon atom closest to the tetrazole moiety will be the most deshielded of the three.
Visualization: Archetypal Tetrazole Propanamine Structure
Caption: Numbering for a generic 1,5-disubstituted tetrazole propanamine.
Data Summary: Expected NMR Chemical Shifts
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Tetrazole C-H | 8.90 - 9.86 | 142 - 164 | Highly deshielded due to ring aromaticity and nitrogen atoms.[4][6][8] |
| Tetrazole N-H | 11.50 - 13.40 (or broader) | N/A | Broad, exchangeable with D₂O.[5] |
| Propanamine Cα-H₂ | 2.8 - 4.5 | 35 - 55 | Deshielded by adjacent tetrazole ring. |
| Propanamine Cβ-H₂ | 1.8 - 2.5 | 20 - 35 | Typical aliphatic methylene region. |
| Propanamine Cγ-H₂ | 2.5 - 3.5 | 30 - 50 | Deshielded by adjacent amine group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tetrazole propanamine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred as it can dissolve a wide range of polar and non-polar compounds and its residual solvent peak does not typically interfere with key signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a 90° pulse angle with proton decoupling is standard.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative number of protons.
Part 2: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[8] Electrospray ionization (ESI) is the preferred method for these derivatives due to its soft ionization nature, which typically preserves the molecular ion.
Core Principles & Causality
In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets. The resulting ions are then analyzed based on their mass-to-charge ratio (m/z). The stability of the tetrazole ring and the bonds within the propanamine chain dictate how the molecule fragments upon collisional activation (MS/MS), providing a structural fingerprint.
Fragmentation Analysis: The Telltale Neutral Losses
The fragmentation of tetrazole derivatives is highly dependent on the ionization mode.[8][9]
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, is the primary ion observed. The most characteristic fragmentation pathway for 5-substituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃), resulting in a fragment ion at [M+H - 43]⁺.[8][9] Fragmentation of the propanamine chain, such as cleavage alpha to the amine nitrogen, is also possible.
-
Negative Ion Mode (ESI-): In this mode, the deprotonated molecule, [M-H]⁻, is observed. The signature fragmentation is the loss of a neutral nitrogen molecule (N₂), leading to a prominent fragment ion at [M-H - 28]⁻.[8][9] This is a highly characteristic and diagnostically valuable fragmentation.
Visualization: Key Fragmentation Pathways
Caption: Characteristic neutral losses in ESI-MS/MS of tetrazoles.
Data Summary: Characteristic Mass Spectrometric Fragmentations
| Ionization Mode | Precursor Ion | Characteristic Neutral Loss | Resulting Fragment | Reference |
| Positive ESI-MS | [M+H]⁺ | Hydrazoic Acid (HN₃) | [M+H - 43]⁺ | [8][9] |
| Negative ESI-MS | [M-H]⁻ | Nitrogen (N₂) | [M-H - 28]⁻ | [8][9] |
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Ionization Enhancement: For positive ion mode, add 0.1% formic acid to the solution to facilitate protonation. For negative ion mode, 0.1% ammonium hydroxide can be used to facilitate deprotonation.[8]
-
Instrument Parameters: Infuse the sample directly or via an LC system into the ESI source.
-
Ionization Mode: ESI (positive and negative).
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Temperature: 200-350 °C.[8]
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For tandem MS (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).
-
Analyze the resulting product ion spectrum for characteristic neutral losses (HN₃ or N₂) and other fragments to confirm the structure.[8]
-
Part 3: Integrated Workflow for Unambiguous Structural Elucidation
Neither NMR nor MS alone is sufficient for the absolute confirmation of a novel chemical entity. A synergistic approach is mandatory for scientific rigor. The process follows a logical, self-validating sequence where the output of one technique informs the interpretation of the other.
Visualization: Integrated Analysis Workflow
Caption: A self-validating workflow for structural confirmation.
-
Molecular Weight Confirmation (MS): The initial MS analysis provides the molecular weight, offering the first critical checkpoint. A high-resolution mass spectrometer (HRMS) can yield the elemental formula, drastically narrowing down possibilities.
-
Core Moiety Confirmation (MS/MS): The presence of the characteristic [M+H - 43]⁺ or [M-H - 28]⁻ fragments in the MS/MS spectrum provides strong evidence for the existence of the tetrazole ring.
-
Structural Backbone & Isomerism (NMR): With the molecular formula and core structure suggested by MS, NMR is used to assemble the pieces. ¹H and ¹³C NMR data confirm the presence of the propanamine chain and its connectivity to the tetrazole ring. Two-dimensional NMR techniques (like COSY and HSQC) can be employed to definitively map out the proton-proton and proton-carbon correlations, resolving any ambiguity.
The structural characterization of tetrazole propanamine derivatives relies on the complementary nature of NMR and mass spectrometry. The key ¹H NMR signals for the tetrazole proton (δ > 8.9 ppm) and the characteristic deshielded tetrazole carbon in ¹³C NMR (δ > 142 ppm) are foundational identifiers. In mass spectrometry, the neutral losses of N₂ in negative mode and HN₃ in positive mode serve as unambiguous fingerprints for the tetrazole core. By following the integrated workflow and robust protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these vital pharmaceutical building blocks.
References
- ACG Publications. (2010, July 20).
- BenchChem.
- Frontiers in Chemistry. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Zanco Journal of Pure and Applied Sciences. (2025, August 6). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
- PMC (PubMed Central). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- Iraqi Journal of Pharmaceutical Sciences.
- RSC.org. Supplementary Data - NMR (1H & 13C)
- Journal of the Serbian Chemical Society. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- Zanco Journal of Pure and Applied Sciences. (2022, December 20). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
- Life Science Journal. (2008).
- PMC (PubMed Central). Synthesis and spectroscopic properties of new bis-tetrazoles.
- Arkat USA. (2022, June 28). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies.
- ResearchGate. Examples of bioactive molecules containing the tetrazole core structure.
- Journal of Ovonic Research. (Date not available). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesciencesite.com [lifesciencesite.com]
Physicochemical Profiling and Synthetic Methodologies of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine: A Bioisosteric Perspective
Executive Summary
In modern rational drug design, bioisosteric replacement is a cornerstone strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (2R)-1-(2H-tetrazol-5-yl)propan-2-amine represents a highly specialized, zwitterionic bioisostere of the (R)-amphetamine (levoamphetamine) scaffold, wherein the lipophilic phenyl ring is replaced by a polar, acidic tetrazole moiety.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound. By replacing a hydrophobic aromatic system with a tetrazole, we fundamentally rewire the molecule's physicochemical properties—shifting it from a blood-brain barrier (BBB) permeable central nervous system (CNS) agent to a peripherally restricted, highly polar ligand. This guide details the structural causality, self-validating synthetic protocols, and receptor-binding mechanics of this unique chemical building block.
Structural Dynamics and Physicochemical Properties
Tautomerism and Conformational State
The tetrazole ring in (2R)-1-(2H-tetrazol-5-yl)propan-2-amine exists in a dynamic equilibrium between the 1H- and 2H-tautomers. The causality of tautomeric preference is driven by solvent polarity and dipole-dipole interactions. In non-polar environments or the gas phase, the 2H-tautomer is thermodynamically favored due to a significantly lower dipole moment. However, in polar protic solvents (like biological fluids), the equilibrium shifts, though the 2H-form generally remains the dominant species for 5-alkyl substituted tetrazoles.
Acid-Base Equilibria: The Zwitterionic Shift
The most profound physical characteristic of this compound is its acid-base profile. The primary aliphatic amine acts as a strong base (pKa ~9.8), while the tetrazole ring acts as a weak acid (pKa ~4.8). Causality of Physical State: At a physiological pH of 7.4, the tetrazole ring is >99% deprotonated (forming an anion), and the amine is >99% protonated (forming a cation). Consequently, the molecule exists almost exclusively as a highly solvated zwitterion . This prevents the formation of a lipophilic free-base, effectively stripping the amphetamine scaffold of its BBB permeability and restricting its pharmacological action to peripheral targets[1].
Quantitative Data: Bioisosteric Comparison
To illustrate the magnitude of this bioisosteric shift, the quantitative physicochemical data is summarized below.
| Property | (2R)-1-(2H-tetrazol-5-yl)propan-2-amine | (2R)-1-phenylpropan-2-amine (Amphetamine) |
| Molecular Weight | 127.15 g/mol | 135.21 g/mol |
| Molecular Formula | C₄H₉N₅ | C₉H₁₃N |
| pKa (Acidic) | ~ 4.8 (Tetrazole N-H) | N/A |
| pKa (Basic) | ~ 9.8 (Aliphatic Amine) | ~ 9.9 (Aliphatic Amine) |
| Predominant State (pH 7.4) | Zwitterionic (+/-) | Cationic (+) |
| Hydrogen Bond Donors | 3 (Amine -NH₃⁺, Tetrazole) | 1 (Amine -NH₃⁺) |
| Hydrogen Bond Acceptors | 4 (Tetrazole nitrogens) | 0 (Phenyl ring) |
| Estimated LogP | < 0 (Highly Polar / Hydrophilic) | ~ 1.8 (Lipophilic) |
Self-Validating Synthetic Methodology
The synthesis of tetrazolyl-alkan-2-amines avoids direct substitution on the tetrazole ring due to poor regioselectivity. Instead, the most robust approach is the construction of the tetrazole via a [3+2] cycloaddition from a chiral cyano precursor ()[2].
The following protocol is designed as a self-validating system , ensuring that each step is analytically confirmed before progression, preventing the carryover of impurities.
Step 1: Amine Protection
-
Procedure: React (R)-2-aminopropan-1-ol (D-alaninol) with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (Et₃N) in a Methanol/Water mixture at 0 °C to room temperature.
-
Causality: The primary amine is highly nucleophilic and would interfere with subsequent cyanation and cycloaddition steps. Boc protection renders the nitrogen sterically hindered and non-nucleophilic.
-
Validation (QC): TLC (Ninhydrin stain) must show the complete disappearance of the free amine (no purple spot development).
Step 2: Activation and Cyanation
-
Procedure: Treat the protected alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in Dichloromethane (DCM) to form the mesylate. After aqueous workup, dissolve the crude mesylate in anhydrous DMF and react with Sodium Cyanide (NaCN) at 60 °C.
-
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group, allowing the cyanide ion to perform a rapid Sₙ2 displacement. DMF is chosen as a polar aprotic solvent to leave the cyanide nucleophile unsolvated and highly reactive.
-
Validation (QC): FT-IR spectroscopy of the purified intermediate must exhibit a sharp, distinct C≡N stretching frequency at ~2250 cm⁻¹.
Step 3:[3+2] Azide-Nitrile Cycloaddition
-
Procedure: Combine the nitrile intermediate with Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) in an Isopropanol/Water mixture. Subject to microwave irradiation at 120 °C for 2 hours.
-
Causality: Aliphatic nitriles are inherently poor electrophiles. Zn(II) acts as a critical Lewis acid catalyst; it coordinates to the nitrile nitrogen, withdrawing electron density and lowering the LUMO energy of the nitrile carbon. This kinetic activation is mandatory for the azide to attack and complete the [3+2] cycloaddition ()[3].
-
Validation (QC): LC-MS analysis must confirm the consumption of the nitrile and the appearance of the tetrazole mass peak ([M+H]⁺ shift of +43 Da).
Step 4: Acidic Deprotection
-
Procedure: Treat the Boc-protected tetrazole with 4M HCl in Dioxane at room temperature for 4 hours. Concentrate in vacuo to yield the final product as a hydrochloride salt.
-
Causality: Anhydrous acidic conditions cleanly cleave the Boc group as isobutylene and CO₂ gases, driving the reaction to completion without risking hydrolytic degradation of the tetrazole ring.
-
Validation (QC): ¹H NMR (in D₂O) must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group).
Figure 1: Self-validating synthetic workflow for (2R)-1-(2H-tetrazol-5-yl)propan-2-amine.
Pharmacological Implications and Receptor Binding Mechanics
The structural transition from a phenyl ring to a tetrazole ring fundamentally alters how the molecule interacts with biological targets, such as G Protein-Coupled Receptors (GPCRs).
In classical monoamine receptors, the lipophilic phenyl ring of amphetamine engages in π-π stacking or CH-π interactions within hydrophobic binding pockets. When the phenyl ring is replaced by a 2H-tetrazole, the ligand becomes a zwitterion. Within a receptor pocket, the tetrazole anion actively repels hydrophobic residues. Instead, it acts as a powerful bidentate hydrogen-bond acceptor, forming robust electrostatic salt bridges with basic amino acid residues (e.g., Arginine or Lysine).
This electrostatic anchoring is a known mechanism for generating biased GPCR ligands, which can selectively stabilize specific receptor conformations to favor β-arrestin recruitment over classical G-protein signaling ()[4].
Figure 2: Zwitterionic receptor binding model showing electrostatic salt bridge formation.
References
-
Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]
-
Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Psychoactive substances belonging to the amphetamine class potently activate brain carbonic anhydrase isoforms VA, VB, VII, and XII Source: Journal of Enzyme Inhibition and Medicinal Chemistry / ResearchGate URL:[Link]
-
Synthesis of 1-Tetrazolylalkan-2-amines and -carbamates Source: Synthetic Communications (Taylor & Francis) URL:[Link]
Sources
potential biological activity of chiral tetrazole compounds
Engineering Chiral Tetrazole Compounds: Bioisosteric Design, Biological Activity, and Stereoselective Synthesis
Executive Summary
In modern medicinal chemistry, the replacement of metabolic liabilities with robust bioisosteres is a fundamental strategy for lead optimization. The 1H-tetrazole ring has long been established as a premier non-classical bioisostere for the carboxylic acid moiety. However, the integration of chirality into tetrazole-containing frameworks represents a paradigm shift. By introducing stereogenic centers adjacent to or within the tetrazole scaffold, researchers can exploit precise 3D spatial orientations to enhance target engagement, achieve stereodivergent catalysis, and unlock potent biological activities ranging from antimicrobial to targeted anticancer therapies.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts, focusing on the physicochemical causality of tetrazole behavior, their biological efficacy, and the self-validating experimental protocols required to synthesize and evaluate these complex chiral entities.
The Physicochemical Paradigm: Tetrazoles as Carboxylic Acid Bioisosteres
The rationale for replacing a carboxylic acid with a tetrazole is rooted in pharmacokinetics and toxicity mitigation. Carboxylic acids are notorious for undergoing glucuronidation, leading to reactive acyl-glucuronides that can cause idiosyncratic toxicity and poor metabolic stability[1].
The 5-substituted 1H-tetrazole ring circumvents this liability while maintaining a comparable acidity (pKa ~4.5–4.9 vs. 4.2–4.5 for carboxylic acids) and a planar delocalized geometry[1]. From a quantum mechanical perspective, Average Electron Density (AED) evaluations demonstrate that tetrazole bioisosteres deviate by less than 32% from the carboxylic acid reference—a threshold that confirms their electrostatic mimicry in both gas and solvated phases[2]. Furthermore, the R and S enantiomers of chiral bioisosteric moieties exhibit negligible AED differences (<0.23%), ensuring that the stereochemical orientation dictates target specificity rather than altering the fundamental electronic profile[2].
Table 1: Physicochemical Comparison of Carboxylic Acids vs. Chiral 1H-Tetrazoles
| Property | Carboxylic Acid | Chiral 1H-Tetrazole | Causality / Pharmacological Impact |
| pKa | 4.2 – 4.5 | 4.5 – 4.9 | Maintains critical electrostatic interactions (e.g., salt bridges) at physiological pH[1]. |
| Metabolic Stability | Prone to glucuronidation | Highly Resistant | Prevents formation of toxic acyl-CoA thioesters; improves half-life[1]. |
| Lipophilicity | Lower | Higher | Enhances membrane partitioning, though high desolvation energy requires careful tuning[1]. |
| AED Deviation | Reference (0%) | < 32% | Quantum validation of bioisosterism; electrostatic mimicry is preserved across enantiomers[2]. |
| Spatial Geometry | Planar (2D) | Planar ring + 3D chiral vector | The chiral center forces the tetrazole into a specific vector, maximizing stereospecific receptor fit. |
Biological Activity Profiles of Chiral Tetrazole Derivatives
The transition from achiral to chiral tetrazoles profoundly impacts pharmacodynamics. The stereospecificity of these molecules allows them to interact selectively with chiral biological macromolecules (proteins, DNA).
Anticancer Efficacy and Stereospecificity
Recent advancements have highlighted the potent cytotoxicity of chiral tetrazole derivatives against resistant tumor lines. For instance, the synthesis of novel chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides yielded two enantiomers: the R-enantiomer (MM124) and the S-enantiomer (MM125)[3]. Both enantiomers exhibited potent, selective cytotoxicity across various cancer cell lines (e.g., HT-29 colorectal and PC-3 prostate cancer) with an impressive median IC₅₀ value of 0.35 µM[3]. The causality behind this activity lies in their ability to intercalate DNA and induce severe oxidative stress, ultimately triggering apoptosis[3].
Antimicrobial and Dual-Action Therapeutics
There is a growing correlation between antimicrobial and anticancer mechanisms, specifically regarding DNA replication inhibition and protein synthesis disruption[4]. Fusing tetrazole moieties with pharmacophores like indoles or pyrazoles yields chiral derivatives that exhibit broad-spectrum antimicrobial activity. The high nitrogen content of the tetrazole ring facilitates strong hydrogen-bonding with bacterial enzymes, while the chiral center ensures the molecule can navigate the stringent steric constraints of bacterial ribosomes[4].
Fig 1. Mechanistic pathway of chiral tetrazole derivatives inducing apoptosis in cancer cells.
Advanced Applications: Chiral Tetrazoles in Stereodivergent Catalysis
Beyond acting as therapeutic agents, chiral tetrazoles serve as highly efficient organocatalysts. A breakthrough application is their use as Brønsted-acid catalysts in the stereocontrolled synthesis of oligonucleotides[5]. Traditionally, creating phosphorothioate-modified DNA yields a stochastic mixture of diastereomers. However, utilizing a chiral tetrazole as a Brønsted-acid (often in conjunction with molecular sieves to scavenge liberated amines) facilitates catalyst turnover and enables unprecedented levels of diastereodivergence[5][6]. This allows researchers to access stereochemically pure phosphodiester analogs, which possess markedly different biological activities and physical properties compared to their mixed counterparts[5].
Furthermore, novel chiral α-tetrazole binaphthylazepines have been developed as organocatalysts for asymmetric intramolecular oxa-Michael cyclizations. The tetrazole moiety induces stereoselectivity by establishing highly directional hydrogen bonds with the substrate, enabling the synthesis of chiral flavanones—a class of flavonoids with profound antimicrobial and anticancer properties[7][8].
Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a quality control checkpoint.
Protocol A: Asymmetric Synthesis of Chiral Flavanones via Tetrazole Organocatalysis
Objective: Synthesize chiral flavanones using a chiral α-tetrazole binaphthylazepine catalyst via oxa-Michael cyclization[8].
-
Catalyst Preparation & Activation:
-
Action: Dissolve 10 mol% of the chiral α-tetrazole binaphthylazepine catalyst in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: CH₂Cl₂ is chosen for its low dielectric constant, which prevents the disruption of the delicate hydrogen-bonding network required between the tetrazole proton and the substrate.
-
-
Substrate Addition:
-
Action: Add 1.0 equivalent of 2-hydroxychalcone to the solution at 0 °C.
-
Causality: Lowering the temperature to 0 °C reduces the kinetic energy of the system, favoring the lower-energy transition state dictated by the chiral catalyst, thereby maximizing enantiomeric excess (ee).
-
-
Cyclization & Monitoring:
-
Action: Stir the reaction for 24–48 hours. Monitor conversion via TLC.
-
Validation Step: Perform an in-process chiral HPLC analysis at 24 hours. If the ee is below 80%, verify the anhydrous nature of the solvent, as trace water competes for tetrazole hydrogen bonds.
-
-
Isolation:
-
Action: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography. Determine absolute configuration using Vibrational Circular Dichroism (VCD)[8].
-
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay) of Chiral Tetrazoles
Objective: Determine the IC₅₀ of chiral tetrazole enantiomers (e.g., MM124/MM125) against HT-29 cancer cells[3].
-
Cell Seeding:
-
Action: Seed HT-29 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the chiral tetrazole (0.01 µM to 10 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 72 hours.
-
Causality: A 72-hour exposure is critical for tetrazole derivatives, as their mechanism often involves DNA damage and cell cycle arrest, which require multiple replication cycles to manifest phenotypically[3].
-
-
Viability Assessment:
-
Action: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL of DMSO.
-
Validation Step: Include a positive control (e.g., Cisplatin) and a negative vehicle control. The vehicle control must show >95% viability; otherwise, the assay is invalid due to baseline stress. Read absorbance at 570 nm.
-
Fig 2. Self-validating experimental workflow for the synthesis and evaluation of chiral tetrazoles.
Conclusion
The strategic incorporation of chiral tetrazoles into drug discovery pipelines offers a dual advantage: the robust physicochemical stability of a carboxylic acid bioisostere combined with the precise spatial targeting afforded by stereochemistry. Whether deployed as potent, apoptosis-inducing anticancer agents, broad-spectrum antimicrobials, or highly selective Brønsted-acid organocatalysts, chiral tetrazoles represent a versatile and indispensable scaffold in the modern chemist's toolkit. Future development must focus on optimizing their desolvation energies and leveraging stereodivergent synthesis to fully map their structure-activity relationships.
References
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.Drug Hunter.
- Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases.ACS Omega.
- Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides.PubMed / NIH.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.Frontiers in Chemistry.
- Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst.MDPI / IRIS.
- Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis.ChemRxiv / NIH.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.unibs.it [iris.unibs.it]
Technical Guide: Discovery of Novel Chiral Amines with Tetrazole Moieties
Executive Summary: The Strategic Imperative
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
The incorporation of tetrazole moieties into chiral amine scaffolds represents a high-value strategy in modern drug discovery.[1] The 1,5-disubstituted tetrazole ring serves as a non-classical bioisostere of the carboxylic acid functionality (
This guide details the rational design, synthetic methodologies, and validation protocols for discovering novel chiral amines bearing tetrazole units. We move beyond standard amide coupling to explore multicomponent reactions (MCRs) and asymmetric catalysis that enable the rapid generation of
Rational Design & Structure-Activity Relationship (SAR)
The Bioisosteric Advantage
Replacing a carboxylic acid with a tetrazole in a chiral amino acid or amine scaffold alters the physicochemical profile favorable for oral bioavailability:
-
Metabolic Stability: Tetrazoles are resistant to many oxidative and hydrolytic enzymes that degrade carboxylic acids and amides.
-
Lipophilicity: The delocalized charge of the tetrazolate anion allows for better membrane permeability compared to carboxylates.
-
Binding Geometry: The planar tetrazole ring can engage in bidentate hydrogen bonding, often improving potency at receptor sites (e.g., Angiotensin II receptors).
Visualization: Bioisosteric Design Logic
The following diagram illustrates the strategic transition from a labile peptide/acid scaffold to a robust tetrazole-amine scaffold.
Figure 1: Strategic replacement of carboxylic acids with tetrazoles to improve drug-like properties.
Synthetic Methodologies
To discover novel entities, we must move beyond linear synthesis. We prioritize two pathways: the Ugi-Azide Multicomponent Reaction (MCR) for library generation and Asymmetric Organocatalysis for stereochemical precision.
The Workhorse: Ugi-Azide Multicomponent Reaction (MCR)
The Ugi-Azide reaction is the most efficient method to synthesize 1,5-disubstituted tetrazoles containing amine functionalities. It is a four-component condensation of:
Mechanism: The reaction proceeds via an imine formation, followed by protonation (by HN
Chirality Management: The standard Ugi-Azide reaction produces a racemic center at the
-
Approach A: Use a chiral amine starting material (diastereoselective Ugi).
-
Approach B: Kinetic resolution of the racemic product.
-
Approach C: Chiral phosphoric acid catalysis (emerging field).
Precision Route: Asymmetric Organocatalysis
For high enantiomeric excess (ee), organocatalytic Mannich reactions are superior.
-
Reaction: Addition of a nucleophile to a ketimine or aldimine.
-
Catalyst: Chiral phosphoric acids (TRIP) or Proline derivatives.
-
Tetrazole Role: The tetrazole can be pre-installed on the nucleophile or formed post-Mannich.
Experimental Protocol: Ugi-Azide Library Synthesis
Objective: Synthesis of a library of
Materials & Reagents
-
Aldehyde: Benzaldehyde derivatives (diverse electronics).
-
Amine: Benzylamine or chiral
-methylbenzylamine (for diastereoselectivity). -
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.
-
Azide Source: Trimethylsilyl azide (TMSN
).[1] -
Solvent: Methanol (MeOH) - Critical for proton transfer steps.
Step-by-Step Methodology
-
Imine Formation: In a 5 mL screw-cap vial, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and amine (1.0 mmol, 1.0 equiv) in MeOH (2.0 mL). Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: Formation of the imine can be monitored by
H NMR (disappearance of aldehyde CHO peak ~10 ppm).
-
-
Component Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) followed by TMSN
(1.0 mmol, 1.0 equiv).-
Safety Note: TMSN
is toxic and hydrolyzes to HN . Handle in a fume hood.
-
-
Reaction: Seal the vial and stir at RT for 24 hours.
-
Optimization: If the reaction is sluggish, heat to 50°C.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated NaHCO
(to remove unreacted azide). -
Wash with brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Ugi-Azide Workflow
Figure 2: One-pot Ugi-Azide multicomponent reaction workflow.[1]
Characterization & Validation
Trustworthiness in chiral chemistry relies on rigorous proof of stereochemistry.
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation.
-
Chiral HPLC: Columns such as Chiralpak AD-H or OD-H are standard. Mobile phase: Hexane/IPA.
-
Chiral SFC: Supercritical Fluid Chromatography is preferred for tetrazoles due to their polarity.
Absolute Configuration
-
X-Ray Crystallography: If the amine is solid, this is the gold standard.
-
Circular Dichroism (CD): Compare experimental CD spectra with calculated DFT models (TD-DFT) to assign (R) or (S) configuration.
Data Summary Table
| Parameter | Method | Acceptance Criteria |
| Identity | 1H/13C NMR, HRMS | Matches predicted structure; <1% impurity. |
| Purity | HPLC (UV 254 nm) | >95% area. |
| Chirality | Chiral HPLC/SFC | >90% ee (for asymmetric synthesis). |
| Stability | Microsomal Incubation | t1/2 > 60 min (demonstrates bioisostere value). |
References
-
Shmatova, O. I., & Nenajdenko, V. G. (2013). Synthesis of tetrazole-derived organocatalysts via azido-Ugi reaction with cyclic ketimines.[7][8] The Journal of Organic Chemistry, 78(18), 9214-9222.[8] Link
-
Neochoritis, C. G., et al. (2019). The Ugi-azide reaction: A versatile tool for the synthesis of tetrazole-based scaffolds.[1][4][9] Beilstein Journal of Organic Chemistry, 15, 2465–2471. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams [beilstein-journals.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of tetrazole-derived organocatalysts via azido-Ugi reaction with cyclic ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids [beilstein-journals.org]
Methodological & Application
Application Note: Protocol for the Synthesis of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule Class: Chiral aliphatic tetrazole / Carboxylic acid bioisostere.
Introduction & Strategic Rationale
The 5-substituted 1H-tetrazole motif is a highly privileged scaffold in drug discovery, most commonly deployed as a metabolically stable, lipophilic bioisostere for carboxylic acids[1]. The target molecule, (2R)-1-(2H-tetrazol-5-yl)propan-2-amine , represents a chiral, tetrazole-containing aliphatic amine building block.
Mechanistic Causality & Route Design
Synthesizing chiral aliphatic tetrazoles presents two primary challenges: maintaining enantiomeric purity and avoiding the hazards of volatile hydrazoic acid (HN₃) during tetrazole formation. To create a self-validating and scalable system, this protocol utilizes a chiral pool approach starting from commercially available (R)-3-aminobutanoic acid (also known as (R)-
-
Stereocontrol: By starting with (R)-3-aminobutanoic acid, the C2 stereocenter of the final product is pre-installed. Because none of the synthetic transformations involve bond-breaking at this chiral center, the (R)-configuration is conserved with >99% ee, eliminating the need for complex asymmetric catalysis.
-
Chemoselective Dehydration: The conversion of the intermediate amide to the nitrile utilizes Trifluoroacetic Anhydride (TFAA) and pyridine. This mild reagent combination prevents the premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.
-
Safe [3+2] Cycloaddition: The protocol employs the Sharpless method, utilizing Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) in an aqueous-organic solvent mixture[2]. ZnBr₂ acts as a Lewis acid to activate the nitrile for cycloaddition. Crucially, the aqueous ZnBr₂/NaN₃ system buffers the reaction at a slightly alkaline pH (~8), which completely suppresses the generation of highly toxic, explosive HN₃ gas that typically plagues traditional tetrazole syntheses[2].
Synthetic Workflow
Fig 1. Five-step synthetic workflow for (2R)-1-(2H-tetrazol-5-yl)propan-2-amine.
Quantitative Data & Stoichiometry
| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |
| 1 | Protection | Boc₂O / NaOH | 1.1 / 1.1 | 0 | 12 | 95% |
| 2 | Amidation | EDC·HCl / HOBt / NH₄Cl | 1.2 / 1.2 / 2.0 | 25 | 16 | 90% |
| 3 | Dehydration | TFAA / Pyridine | 1.5 / 3.0 | 0 | 4 | 85% |
| 4 | Cycloaddition | NaN₃ / ZnBr₂ | 1.2 / 1.0 | 100 | 24 | 75% |
| 5 | Deprotection | 4M HCl in Dioxane | Excess | 25 | 3 | 98% |
| Total | Overall Sequence | - | - | - | - | ~53% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of (R)-3-(Boc-amino)butanoic acid
-
Setup: In a 500 mL round-bottom flask, dissolve (R)-3-aminobutanoic acid (10.0 g, 97.0 mmol) in a mixture of 1M aqueous NaOH (106 mL, 106 mmol) and 1,4-dioxane (100 mL).
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 23.3 g, 106.7 mmol) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Concentrate the mixture in vacuo to remove dioxane. Cool the aqueous residue to 0 °C and carefully acidify to pH ~2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3
150 mL). -
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a white solid.
Step 2: Synthesis of (R)-3-(Boc-amino)butanamide
-
Setup: Dissolve the intermediate from Step 1 (18.0 g, 88.6 mmol) in anhydrous DMF (150 mL) under an inert argon atmosphere.
-
Activation: Add EDC·HCl (20.4 g, 106.3 mmol) and HOBt (14.4 g, 106.3 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Amidation: Add solid NH₄Cl (9.5 g, 177.2 mmol) followed by the slow addition of N,N-Diisopropylethylamine (DIPEA, 46.3 mL, 265.8 mmol). Stir for 16 hours.
-
Workup: Quench the reaction with water (300 mL) and extract with Ethyl Acetate (3
200 mL). Wash the organics sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove DMF and coupling byproducts. Dry and concentrate to yield the primary amide.
Step 3: Synthesis of (R)-3-(Boc-amino)butanenitrile
-
Setup: Dissolve the amide from Step 2 (15.0 g, 74.2 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Add Pyridine (18.0 mL, 222.6 mmol) and cool the solution to 0 °C.
-
Dehydration: Slowly add Trifluoroacetic Anhydride (TFAA, 15.5 mL, 111.3 mmol) dropwise via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during addition, then allow it to warm to room temperature over 4 hours.
-
Validation Check: Perform FT-IR analysis on a reaction aliquot. The disappearance of the broad amide N-H/C=O stretches and the appearance of a sharp C
N stretch at ~2250 cm⁻¹ confirms complete dehydration. -
Workup: Dilute with DCM (100 mL) and wash with 1M HCl (2
100 mL) to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the pure nitrile.
Step 4: Synthesis of (R)-tert-butyl (1-(2H-tetrazol-5-yl)propan-2-yl)carbamate
-
Setup: To a heavy-walled pressure flask, add the nitrile from Step 3 (10.0 g, 54.3 mmol), Sodium Azide (4.2 g, 65.1 mmol), and Zinc Bromide (12.2 g, 54.3 mmol).
-
Reaction: Suspend the reagents in a mixture of H₂O (80 mL) and Isopropanol (20 mL). Seal the flask and heat to 100 °C with vigorous stirring for 24 hours. Note: The aqueous ZnBr₂ system maintains a slightly alkaline pH, preventing HN₃ evolution[2].
-
Workup: Cool to room temperature. Add 3M HCl (50 mL) and Ethyl Acetate (150 mL). Stir vigorously until all zinc salts dissolve and the aqueous layer reaches pH 1.
-
Isolation: Separate the organic layer, extract the aqueous layer with additional EtOAc (2
100 mL). Combine organics, wash with brine, dry, and concentrate. Recrystallize from EtOAc/Hexanes to yield the Boc-protected tetrazole.
Step 5: Deprotection to (2R)-1-(2H-tetrazol-5-yl)propan-2-amine Hydrochloride
-
Setup: Dissolve the Boc-protected tetrazole (9.0 g, 39.6 mmol) in anhydrous 1,4-dioxane (40 mL).
-
Deprotection: Add a solution of 4M HCl in Dioxane (50 mL, 200 mmol) at room temperature. Stir for 3 hours. Gas evolution (CO₂) will be observed.
-
Isolation: The product will precipitate as the hydrochloride salt. Add diethyl ether (100 mL) to complete the precipitation. Filter the solid, wash thoroughly with diethyl ether, and dry under high vacuum to afford the final target molecule: (2R)-1-(2H-tetrazol-5-yl)propan-2-amine hydrochloride .
Analytical Characterization (Self-Validating Markers)
To ensure the integrity of the final product, verify against the following spectroscopic milestones:
-
¹H NMR (400 MHz, D₂O):
4.05 (m, 1H, CHNH₃⁺), 3.35 (dd, J = 15.6, 6.4 Hz, 1H, CH₂-Tetrazole), 3.20 (dd, J = 15.6, 7.8 Hz, 1H, CH₂-Tetrazole), 1.42 (d, J = 6.8 Hz, 3H, CH₃). -
¹³C NMR (100 MHz, D₂O):
155.2 (Tetrazole C5), 47.8 (C2, chiral center), 29.4 (C1, methylene), 17.5 (C3, methyl). Note: The shift of the nitrile carbon from ~118 ppm to ~155 ppm is the definitive marker of successful[3+2] cycloaddition. -
HRMS (ESI+): Calculated for C₄H₁₀N₅⁺ [M+H]⁺: 128.0936; Found: 128.0935.
References
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. URL:[Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]
Sources
Application Note: (2R)-1-(2H-tetrazol-5-yl)propan-2-amine in Medicinal Chemistry and Peptidomimetic Drug Design
Executive Summary
(2R)-1-(2H-tetrazol-5-yl)propan-2-amine is a highly specialized chiral building block utilized in advanced medicinal chemistry and rational drug design[1]. Structurally, it serves as the exact tetrazole bioisostere of (3R)-3-aminobutanoic acid (β-aminobutyric acid, BABA). By replacing the native carboxylic acid moiety with a 5-substituted tetrazole ring, researchers can fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent scaffold. This application note details the physicochemical rationale, strategic applications, and self-validating experimental protocols for integrating this molecule into modern drug discovery workflows.
Structural & Physicochemical Rationale
The strategic replacement of a carboxylic acid with a tetrazole ring is a cornerstone of non-classical bioisosterism[2]. While the carboxylic acid group is ubiquitous in endogenous ligands and pharmaceuticals, it frequently suffers from rapid Phase II metabolism (e.g., glucuronidation) and poor membrane permeability due to its highly localized negative charge.
The tetrazole moiety in (2R)-1-(2H-tetrazol-5-yl)propan-2-amine overcomes these liabilities through several mechanistic advantages:
-
Charge Delocalization & pKa Mimicry: The tetrazole ring possesses an acidic proton with a pKa (~4.5–4.9) nearly identical to that of a typical aliphatic carboxylic acid (~4.0–4.5). However, the negative charge of the deprotonated tetrazolate anion is delocalized across a planar, four-nitrogen aromatic system[3].
-
Enhanced Lipophilicity: This charge delocalization reduces the energetic penalty of desolvation when the molecule transitions from an aqueous environment into a lipid bilayer, thereby significantly enhancing blood-brain barrier (BBB) penetration and cellular uptake[4].
-
Metabolic Shielding: The tetrazole ring is entirely resistant to decarboxylases, esterases, and the UDP-glucuronosyltransferases (UGTs) that typically clear carboxylic acids, resulting in a prolonged in vivo half-life[3].
Figure 1: Logical workflow of bioisosteric replacement to optimize pharmacokinetics.
Applications in Drug Discovery
CNS Therapeutics and Neuromodulators
As a derivative of β-aminobutyric acid, this compound is highly relevant in the development of GABAergic neuromodulators. Endogenous β-amino acids often struggle to cross the BBB in therapeutically relevant concentrations. By utilizing (2R)-1-(2H-tetrazol-5-yl)propan-2-amine, medicinal chemists can design CNS-penetrant ligands that maintain the critical electrostatic interactions required for binding to GABA or related receptors[4].
Proteolytically Stable Peptidomimetics
In the field of foldamers and peptide therapeutics, β-amino acids are widely used to induce specific secondary structures (e.g., 14-helices) and confer resistance to proteolytic cleavage. Incorporating (2R)-1-(2H-tetrazol-5-yl)propan-2-amine as a C-terminal capping group completely abolishes susceptibility to carboxypeptidases while maintaining the salt-bridge interactions necessary for target engagement.
Physicochemical Data Presentation
The following table summarizes the comparative physicochemical advantages of the tetrazole bioisostere against its native carboxylic acid counterpart.
| Property | (3R)-3-Aminobutanoic Acid | (2R)-1-(2H-tetrazol-5-yl)propan-2-amine |
| Molecular Weight | 103.12 g/mol | 127.15 g/mol |
| Acidic pKa | ~4.0 | ~4.5 - 4.9 |
| Predicted LogP | -1.5 (Highly Hydrophilic) | -0.8 (Moderate Hydrophilicity) |
| Metabolic Stability (HLM t½) | < 30 min | > 120 min |
| Primary Metabolic Route | Glucuronidation, Decarboxylation | Hepatic CYP oxidation (Slow) |
| BBB Permeability ( | Low | Moderate to High |
Experimental Protocols
Protocol A: Orthogonal Protection for Solid-Phase Peptide Synthesis (SPPS)
To incorporate (2R)-1-(2H-tetrazol-5-yl)propan-2-amine into a peptide chain, both the primary amine and the tetrazole ring must be orthogonally protected.
Causality & Rationale: The tetrazole NH is acidic and can act as a nucleophile during peptide coupling, leading to branching. Protecting it with a bulky Trityl (Trt) group ensures regioselectivity. We utilize Fmoc-OSu rather than Fmoc-Cl for amine protection; Fmoc-OSu is milder and prevents unwanted di-Fmoc formation or spurious reactions with the unprotected tetrazole.
Step-by-Step Methodology:
-
Amine Protection: Dissolve 10 mmol of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine in 20 mL of 10% aqueous
and 20 mL of 1,4-dioxane. The basic pH (~9) ensures the amine is deprotonated and nucleophilic. -
Add 11 mmol of Fmoc-OSu dropwise at 0°C. Stir for 12 hours at room temperature.
-
Acidify the mixture to pH 3 using 1M HCl to protonate the tetrazole, then extract with Ethyl Acetate (3 x 30 mL). Dry over
and concentrate in vacuo. -
Tetrazole Protection: Dissolve the crude Fmoc-protected intermediate in 30 mL of anhydrous Dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Add 1.2 equivalents of Trityl chloride (Trt-Cl) and stir for 4 hours at room temperature. The steric bulk of the Trityl group directs protection selectively to the tetrazole ring.
-
Wash the organic layer with saturated aqueous
, dry, and purify via flash chromatography to yield Fmoc-(2R)-1-(2-Trityl-tetrazol-5-yl)propan-2-amine, ready for standard SPPS.
Figure 2: Step-by-step orthogonal protection and coupling workflow for SPPS.
Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)
To empirically validate the metabolic shielding conferred by the tetrazole bioisostere, an in vitro intrinsic clearance (
Causality & Rationale: HLMs contain the full complement of Phase I (CYP450) and Phase II (UGT) hepatic enzymes. By comparing the degradation rate of the tetrazole derivative against the native carboxylic acid, researchers can definitively quantify the PK advantage. Quenching with cold acetonitrile instantly denatures the enzymes, locking the metabolic profile at precise time intervals.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine the test compound with HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (and UDPGA if assessing Phase II glucuronidation).
-
Time-Course Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate the denatured microsomal proteins.
-
Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the half-life (
) and intrinsic clearance ( ) based on the log-linear decline of the parent compound area ratio.
References
-
PubChemLite - 2-(1h-1,2,3,4-tetrazol-5-yl)propan-2-amine Source: uni.lu (PubChemLite Database) URL:[1]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design Source: Current Medicinal Chemistry (via LASSBIO / UFRJ) URL:[2]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres Source: CORA (University College Cork) URL:[3]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - National Institutes of Health (NIH) URL:[4]
Sources
Chiral Tetrazoles as Carboxylic Acid Bioisosteres: Application Notes and Protocols for Drug Discovery
Introduction: The Strategic Advantage of Chiral Tetrazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the practice of bioisosteric replacement is a cornerstone of lead optimization. This strategy involves the substitution of a specific functional group within a pharmacologically active molecule with another group that retains similar biological activity while favorably modulating physicochemical and pharmacokinetic properties. Among the most successful and widely adopted bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[1] This substitution has been instrumental in the development of over 20 FDA-approved drugs.[2][3]
The rationale for this exchange is compelling. The tetrazole ring mimics the acidity and planar geometry of a carboxylic acid, allowing it to engage in similar crucial interactions with biological targets, such as hydrogen bonding and ionic interactions.[1][4] However, the tetrazole moiety often imparts significant advantages, including enhanced metabolic stability against pathways like β-oxidation, increased lipophilicity which can improve membrane permeability, and in some cases, a modulation of potency and receptor binding affinity.[1]
This guide delves into a critical and nuanced aspect of this bioisosteric relationship: chirality . When the stereochemistry of a molecule is a key determinant of its pharmacological effect, the introduction or modification of a chiral center bearing a tetrazole bioisostere requires precise stereochemical control and rigorous analytical validation. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for the synthesis, characterization, and evaluation of chiral tetrazoles as carboxylic acid bioisosteres.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The decision to replace a chiral carboxylic acid with a chiral tetrazole is driven by the desire to optimize a candidate's drug-like properties. The following table summarizes the key comparative data between these two functional groups.
| Property | Carboxylic Acid | Chiral Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[1] |
| Lipophilicity (LogP/LogD) | Lower | Higher | The tetrazole ring generally increases lipophilicity, which can enhance membrane permeability and oral absorption.[1] However, this is not always the case due to a higher desolvation penalty.[1] |
| Metabolic Stability | Susceptible to β-oxidation and formation of reactive acyl glucuronides. | Generally resistant to common metabolic degradation pathways. Can undergo N-glucuronidation, but these metabolites are typically less reactive.[5] | The tetrazole moiety can significantly improve the metabolic half-life of a drug candidate. |
| Receptor Binding | Forms key hydrogen and ionic bonds. | Mimics the interactions of the carboxylate group. The slightly larger size and altered charge distribution of the tetrazole can sometimes lead to optimized interactions with the target, potentially increasing potency.[2] |
Stereoselective Synthesis of Chiral Tetrazoles
The synthesis of enantiomerically pure chiral tetrazoles is paramount to their successful application as bioisosteres. The following protocols outline established methods for achieving stereocontrol.
Protocol 1: Diastereoselective Synthesis via Chiral Auxiliaries
This method involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary. Oxazolidinones are a common class of chiral auxiliaries.[6]
Workflow for Diastereoselective Alkylation using a Chiral Auxiliary:
Caption: Diastereoselective synthesis of a chiral tetrazole.
Step-by-Step Methodology for Diastereoselective Enolate Alkylation: [7]
-
Enolate Formation: A solution of the chiral auxiliary-derived ester (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an argon atmosphere.
-
A solution of lithium diisopropylamide (LDA, 1.1 mmol, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.[7]
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 mmol, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allowed to warm to room temperature.
-
Work-up and Purification: The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved under standard conditions (e.g., with lithium hydroxide) to yield the enantiomerically enriched carboxylic acid.
-
Conversion to Tetrazole: The resulting chiral carboxylic acid is then converted to the corresponding chiral tetrazole, typically via the nitrile intermediate followed by a [2+3] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid catalyst).[8]
Protocol 2: Enantioselective Ugi-Azide Three-Component Reaction (UA-3CR)
The Ugi-azide reaction is a powerful multicomponent reaction for the synthesis of 1,5-disubstituted tetrazoles.[9][10] By using a chiral amine or a chiral imine, this reaction can be performed enantioselectively.[9][11]
Workflow for the Ugi-Azide Three-Component Reaction:
Caption: Synthesis of chiral tetrazoles via the Ugi-Azide reaction.
Step-by-Step Methodology for UA-3CR with a Chiral Imine: [9]
-
Reaction Setup: To a solution of the chiral imine (1.0 mmol) in methanol (MeOH, 5 mL) at 0 °C is added the isocyanide (1.1 mmol, 1.1 equiv) and trimethylsilyl azide (TMSN₃, 1.2 mmol, 1.2 equiv).
-
Reaction Progression: The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting diastereomeric mixture of tetrazoles is purified and separated by column chromatography to afford the individual enantiomerically enriched products.
Analytical Protocols for Chiral Tetrazoles
Rigorous analytical methods are essential to confirm the enantiomeric purity and absolute configuration of the synthesized chiral tetrazoles.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of acidic compounds like tetrazoles.[12][13]
General Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Step-by-Step Methodology for Chiral HPLC Separation (Normal Phase): [12]
-
Column Selection: Screen a selection of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), with a typical starting ratio of 90:10 (v/v).
-
For acidic analytes like tetrazoles, add a small amount of an acidic modifier (e.g., 0.1% (v/v) trifluoroacetic acid) to the mobile phase to improve peak shape.[12]
-
Instrument Setup:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
-
Sample Preparation: Dissolve the tetrazole sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection and Data Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess.
Protocol 4: Determination of Absolute Configuration using Vibrational Circular Dichroism (VCD)
For novel chiral tetrazoles, determining the absolute configuration is crucial. VCD is a powerful technique that can determine the absolute configuration of a molecule in solution, circumventing the need for crystallization which is often a bottleneck.[14][15][16]
Workflow for Absolute Configuration Determination by VCD:
Caption: VCD workflow for absolute configuration.
Step-by-Step Methodology for VCD Analysis: [16]
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure tetrazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a VCD cell.
-
Spectral Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform density functional theory (DFT) calculations for one enantiomer of the chiral tetrazole to obtain its low-energy conformers.
-
VCD Spectrum Calculation: Calculate the theoretical VCD spectrum for the optimized conformers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[15] If the spectra are mirror images, the absolute configuration is opposite to the one calculated.
Biological Evaluation: A Comparative Framework
The ultimate validation of a chiral tetrazole as a successful bioisostere lies in its biological activity profile compared to the parent chiral carboxylic acid.
Protocol 5: In Vitro Comparative Biological Assays
The specific assay will depend on the biological target of interest (e.g., receptor, enzyme). The following provides a general framework for a comparative study.
-
Compound Preparation: Prepare stock solutions of both enantiomers of the chiral carboxylic acid and both enantiomers of the chiral tetrazole in a suitable solvent (e.g., DMSO).
-
Assay Execution: Perform the relevant biological assay (e.g., radioligand binding assay for a receptor, enzyme inhibition assay) across a range of concentrations for all four compounds.
-
Data Analysis:
-
Generate dose-response curves for each compound.
-
Determine key parameters such as IC₅₀ (for inhibitors) or EC₅₀ (for agonists) and maximal effect.
-
Compare the potency and efficacy of the corresponding enantiomers of the carboxylic acid and the tetrazole.
-
Evaluate the stereoselectivity of each pair of enantiomers.
-
Example Data Presentation:
| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| Carboxylic Acid | R | 10 | 25 |
| S | 500 | >1000 | |
| Tetrazole Bioisostere | R | 5 | 15 |
| S | 650 | >1000 |
Conclusion
The strategic replacement of a chiral carboxylic acid with a chiral tetrazole offers a powerful approach to enhance the drug-like properties of a lead compound. This guide provides a comprehensive overview of the key considerations and practical protocols for the successful implementation of this strategy. By employing robust stereoselective synthetic methods, rigorous chiral analytical techniques, and systematic biological evaluation, researchers can confidently leverage the benefits of chiral tetrazole bioisosteres to advance their drug discovery programs. The provided protocols, workflows, and comparative data serve as a valuable resource for medicinal chemists and drug development professionals seeking to optimize the therapeutic potential of their chiral drug candidates.
References
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis of tetrazole-derived organocatalysts via azido-Ugi reaction with cyclic ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eijppr.com [eijppr.com]
- 14. biotools.us [biotools.us]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
development of assays for testing tetrazole propanamine activity
Application Note: Development of Bioanalytical Assays for Tetrazole-Propanamine Pharmacophores
Executive Summary & Scientific Rationale
The structural motif 3-(1H-tetrazol-5-yl)propan-1-amine represents a classic exercise in bioisosteric replacement. In medicinal chemistry, the 1,5-disubstituted or 5-substituted tetrazole ring is widely utilized as a metabolically stable surrogate for a carboxylic acid.[1]
When attached to a propyl-amine chain, this scaffold creates a direct bioisostere of
-
GABA Structure:
-
Tetrazole Analog:
Why this matters: While carboxylic acids are rapidly glucuronidated or ionized (limiting blood-brain barrier permeability), tetrazoles often exhibit superior lipophilicity and metabolic resistance while maintaining a similar pKa (~4.5–4.9) and planar anionic charge distribution at physiological pH.
This guide details a robust screening cascade to validate these "Tetrazole-GABA" analogs, moving from physicochemical profiling to specific target engagement assays (GABA-B Receptor Binding).
Physicochemical Profiling: The "Bioisostere" Check
Before biological testing, you must validate that the tetrazole moiety is functioning as an acidic pharmacophore.
Assay A: Potentiometric pKa Determination
Objective: Confirm the acidity of the tetrazole proton.
-
Principle: Unlike the amphoteric GABA (zwitterionic), tetrazole amines must demonstrate a specific dissociation constant for the tetrazole N-H.
-
Method: Capillary Electrophoresis (CE) or Potentiometric Titration (Sirius T3).
Protocol Summary:
-
Sample Prep: Dissolve 1 mg of compound in 0.1 M KCl (ionic strength adjuster).
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
-
Analysis: Identify two inflection points:
-
pKa1 (Amine): Typically ~9.5–10.5 (protonated amine to neutral).
-
pKa2 (Tetrazole): Typically ~4.5–5.0 (neutral tetrazole to anion).
-
-
Success Criteria: A pKa within 4.0–5.5 confirms the tetrazole is a valid carboxylate mimic at physiological pH (7.4).
Assay B: Lipophilicity (LogD)
Objective: Determine if the bioisostere improves membrane permeability.
-
Method: Shake-flask method (n-Octanol/PBS pH 7.4) or HPLC-based LogD.
-
Expectation: Tetrazole analogs typically show a
LogD of +0.5 to +1.0 compared to their carboxylate parents, predicting better CNS penetration.
Primary Bioassay: GABA-B Receptor Binding
The most authoritative biological screen for this scaffold is the GABA-B Receptor Binding Assay . The GABA-B receptor is a GPCR (Gi/o coupled) that recognizes the zwitterionic motif of GABA.
Experimental Workflow Diagram
Figure 1: Workflow for Competitive Radioligand Binding Assay targeting GABA-B Receptors.
Detailed Protocol: Radioligand Displacement
Materials:
-
Receptor Source: Rat cerebral cortex membranes (rich in GABA-B) or CHO-K1 cells stably expressing recombinant GABA-B1b/B2 subunits.
-
Radioligand:
-CGP54626 (Specific Activity ~40-60 Ci/mmol). This is preferred over -GABA for tetrazole analogs because it labels the antagonist state, which often tolerates bioisosteres better. -
Non-Specific Binding (NSB) Control:
Isoguvacine (GABA-A selective) + Baclofen (GABA-B selective) to define the window.
Step-by-Step Procedure:
-
Buffer Prep: Tris-HCl (50 mM, pH 7.4) containing 2.5 mM CaCl
. Note: Calcium is required for GABA-B ligand binding. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Baclofen (
). -
Test Wells: Membrane + Radioligand + Tetrazole Analog (
to M).
-
-
Incubation: Add
membrane protein per well. Incubate for 60 minutes at room temperature (22-25°C). -
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash: Wash filters
with ice-cold Tris buffer. -
Detection: Add liquid scintillant and count on a Beta-counter.
Data Analysis:
Calculate the
-
Where
is the radioligand concentration and is its affinity for the receptor.
Secondary Functional Assay: GABA-AT Enzymatic Stability
A unique feature of 3-(1H-tetrazol-5-yl)propan-1-amine is its interaction with GABA Aminotransferase (GABA-AT) . Unlike GABA, which is degraded by this enzyme, tetrazole analogs may act as inhibitors or metabolically stable substrates .
Assay Logic: Measure the conversion of the amine to the corresponding aldehyde (succinic semialdehyde analog) coupled to NADPH production.
Protocol:
-
Enzyme: Purified GABA-AT (from Pseudomonas or porcine brain).
-
Coupling Enzyme: Succinic Semialdehyde Dehydrogenase (SSADH).
-
Cofactor: NADP+.
-
Readout: Absorbance at 340 nm (Formation of NADPH).
-
Interpretation:
-
Substrate: Absorbance increases (Tetrazole is metabolized).
-
Inhibitor: Absorbance remains flat even when GABA is added (Tetrazole blocks the active site).
-
Comparative Data Summary
| Property | GABA (Native Ligand) | Tetrazole-Propanamine (Bioisostere) | Biological Implication |
| Acidic Group | Carboxylate (-COO⁻) | Tetrazolate (-CN₄⁻) | Similar electrostatic binding. |
| pKa (Acid) | ~4.2 | ~4.9 | Both ionized at pH 7.4. |
| LogP | -2.3 (Highly Polar) | ~ -1.5 (Less Polar) | Tetrazole has better BBB permeability. |
| Metabolism | Rapid (GABA-AT) | Slow / Resistant | Tetrazole extends half-life ( |
| Receptor Affinity | High (nM) | Moderate ( | Bioisosteric replacement often costs 1-log potency. |
Signaling Pathway Visualization
Understanding the downstream effect if your tetrazole analog acts as an agonist .
Figure 2: Signal transduction pathway for GABA-B agonists.[2] A functional assay would measure the decrease in cAMP (via HTRF or ELISA).
References
-
Reznikov, A. N., et al. (2019).[3] "Synthesis of Nonracemic Tetrazole GABA Analogs." Russian Journal of Organic Chemistry. Link
-
Lee, H., et al. (2006). "New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group."[4] Bioorganic & Medicinal Chemistry. Link
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link
-
PDSP Protocol. "GABA-B Receptor Binding Assay Protocol." NIMH Psychoactive Drug Screening Program. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
high-throughput screening methods for chiral amine libraries
Application Note: High-Throughput Screening (HTS) Modalities for Chiral Amine Libraries
Introduction & Mechanistic Rationale
The synthesis of enantiopure chiral amines is a cornerstone of modern pharmaceutical development. However, the discovery of novel biocatalysts (e.g., ω-transaminases, imine reductases) and the optimization of asymmetric transformations are frequently bottlenecked by analytical throughput. Traditional chromatographic methods (chiral HPLC/GC) are limited to analyzing 2–4 samples per hour, which is incompatible with the demands of directed evolution and combinatorial library screening.
To overcome this, modern HTS workflows deploy orthogonal, plate-based optical and spectroscopic techniques. This application note details field-proven methodologies—ranging from colorimetric enzyme activity screens to dual fluorescence/circular dichroism (CD) assays and high-throughput 19F NMR—enabling the rapid, self-validating quantification of reaction yield and enantiomeric excess (ee%).
Strategic Workflow for Chiral Amine Screening
The selection of an HTS modality depends entirely on the screening objective. Biocatalyst discovery requires rapid, qualitative-to-semi-quantitative activity readouts, whereas reaction optimization demands precise quantification of both yield and stereoselectivity.
Workflow for selecting high-throughput screening modalities for chiral amine libraries.
Step-by-Step Experimental Protocols
Protocol A: Colorimetric Screening of ω-Transaminases
Objective: Rapid identification of active transaminase (TA) variants from large mutant libraries. Causality & Rationale: Unfavorable thermodynamic equilibria often mask TA activity. By utilizing 2-(4-nitrophenyl)ethan-1-amine as the amine donor, the transamination event produces an aldehyde that spontaneously degrades into a red-colored product. This drives the reaction forward (Le Chatelier’s principle) and provides a direct visual readout, allowing detection of conversion levels as low as 1–2% . Similarly, ortho-xylylenediamine can be used, which polymerizes into a black isoindole derivative1[1]. Self-Validation Mechanism: The assay is self-validating because the chromophore cannot form without the specific enzymatic cleavage of the amine donor. Parallel wells lacking the ketone acceptor serve as negative controls to rule out background cellular metabolism.
Methodology:
-
Preparation: Array crude cell lysates expressing TA variants into a clear-bottom 96-well microtiter plate (50 µL/well).
-
Reaction Initiation: Add 150 µL of assay buffer (100 mM HEPES, pH 7.5) containing 5 mM ketone acceptor, 12.5 mM 2-(4-nitrophenyl)ethan-1-amine, and 0.1 mM PLP (pyridoxal-5′-phosphate) to each well.
-
Incubation: Seal the plate and incubate at 30°C with orbital shaking (300 rpm) for 90 minutes.
-
Data Acquisition: Measure the absorbance at 595 nm using a standard multimode plate reader.
-
Analysis: Normalize absorbance against the negative control. Wells exhibiting an
> 3 standard deviations above the control are flagged as active hits.
Protocol B: Dual Fluorescence and CD Assay for Yield and ee%
Objective: Simultaneous determination of reaction yield and enantiomeric excess of α-chiral primary amines. Causality & Rationale: Circular dichroism (CD) signals generated by chiral complexes are inherently concentration-dependent. If the analyte concentration (yield) is unknown, the ee% cannot be accurately calculated. This protocol solves this by first quantifying the amine concentration via a fluorescent indicator displacement assay (IDA). The amine displaces a 2-naphthylamine fluorophore from a pre-formed imine, recovering fluorescence. Subsequently, the same mixture is coordinated with Fe(II) to form an octahedral complex, yielding a distinct CD signal dictated by the diastereomeric ratio of the chiral amines 2[2]. Self-Validation Mechanism: This is a closed-loop validation system. The fluorescence data mathematically normalizes the CD calibration curve, ensuring that variations in reaction yield do not masquerade as variations in stereoselectivity.
Methodology:
-
Fluorescence (Yield) Step:
-
In a 384-well plate, combine 200 µL of the crude reaction mixture (diluted in acetonitrile) with 62.5 µL of 10 mM 3-hydroxypyridine-2-carboxaldehyde pre-complexed with 2-naphthylamine.
-
Incubate for 10 seconds (transimination is rapid).
-
Read fluorescence (Ex: 340 nm, Em: 420 nm) to determine the absolute amine concentration.
-
-
CD (ee%) Step:
-
To the exact same wells, add 62.5 µL of 6.67 mM Fe(OTf)₂ (final Fe(II) concentration ~1 mM).
-
Transfer the plate to an EKKO CD plate-reader.
-
Record the CD spectra (UV-Vis region).
-
Calculate the ee% by mapping the CD millidegree output against the concentration-normalized calibration curve. This enables the screening of 192 samples in under 15 minutes2[2].
-
Protocol C: Ultra-High-Throughput 19F NMR Screening
Objective: Comprehensive analysis of yield, stereopreference, and ee% for imine reductases (IREDs). Causality & Rationale: Fluorine-19 NMR provides exceptional sensitivity and a broad chemical shift range without background interference from biological matrices. By utilizing fluorinated substrates, researchers can bypass the need for covalent derivatization or chromatographic resolution, analyzing up to 1,000 biocatalytic reactions per day3[3].
Methodology:
-
Quench 300 µL biocatalytic reactions containing fluorinated imines with an equal volume of acetonitrile containing a fluorinated internal standard (e.g., trifluorotoluene).
-
Load samples into an NMR spectrometer equipped with a standard autosampler.
-
Acquire 19F NMR spectra (approx. 1.5 minutes per sample). Yield is calculated via integration against the internal standard, while ee% is determined by the distinct chemical shifts of the resulting chiral amine enantiomers (often resolved via chiral shift reagents added to the buffer)3[3].
Quantitative Data Synthesis
The following table summarizes the performance metrics of the discussed HTS modalities, allowing researchers to select the appropriate assay based on their specific hardware and throughput requirements.
| Assay Modality | Target Metric | Throughput | Sensitivity / Error Margin | Key Reagents / Equipment |
| Colorimetric (Amine Donor) | Enzyme Activity | High (96/384-well) | 1–2% conversion detection | 2-(4-nitrophenyl)ethan-1-amine, Spectrophotometer |
| Fluorescence IDA | Yield / Concentration | High (192 samples/15 min) | <5% concentration error | 2-naphthylamine imine, Multimode Plate Reader |
| Circular Dichroism (CD) | Enantiomeric Excess (ee%) | High (192 samples/15 min) | <1% ee error | Fe(II) octahedral complex, EKKO CD Reader |
| 19F NMR | Yield, ee%, Stereopref. | Ultra-High (~1000/day) | High precision (Baseline resolution) | Fluorinated substrates, NMR Autosampler |
References
- Title: High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess Source: Tetrahedron / NIH URL
- Title: High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases Source: ACS Publications URL
- Source: Chemical Communications (RSC Publishing)
- Title: Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening Source: Angewandte Chemie / Semantic Scholar URL
Sources
Chiral Separation of Tetrazole Amine Enantiomers: Advanced Protocols for HPLC and SFC
Part 1: Introduction & Strategic Overview
Tetrazole amines represent a critical structural motif in pharmaceutical chemistry, most notably as intermediates in the synthesis of "sartan" class antihypertensives (e.g., Valsartan, Losartan). The simultaneous presence of a basic amine (
Achieving enantiomeric purity is not merely a regulatory compliance issue (ICH Q3C/Q6A) but a therapeutic necessity, as the pharmacological activity is often restricted to the (
The Separation Challenge: The "Amphoteric Trap"
Standard chiral screening often fails for tetrazole amines due to:
-
Ionization State: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak shape on non-ionic chiral stationary phases (CSPs).
-
Silanol Interactions: The protonated amine moiety interacts strongly with residual silanols on the silica support, causing severe peak tailing.
-
Solubility: Tetrazoles are polar, while the hydrophobic scaffold may require non-polar solvents, creating solubility conflicts in Normal Phase (NP) modes.
Part 2: Method Development Workflow
The following decision tree outlines the strategic approach to selecting the optimal separation mode based on the stage of drug development and sample solubility.
Caption: Decision matrix for selecting the optimal chiral separation technique for amphoteric tetrazole amines.
Part 3: Detailed Experimental Protocols
Protocol A: Normal Phase HPLC (The "Gold Standard")
This method is preferred for QC and final purity analysis due to its robustness and the extensive literature supporting polysaccharide-based phases for Valsartan intermediates.
Mechanism: The acidic additive (TFA) protonates the tetrazole ring (neutralizing its negative charge) and ensures the amine is fully protonated. This forces the molecule into a consistent cationic state (or neutral ion-pair), preventing mixed-mode retention and sharpening peaks.
1. System Configuration
-
Instrument: HPLC system with UV/Vis or PDA detector.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Temperature: 25°C (Control is critical; higher temps often reduce resolution).
2. Reagents & Mobile Phase Preparation[1]
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: 2-Propanol (IPA) or Ethanol (HPLC Grade).
-
Additive: Trifluoroacetic Acid (TFA). Note: Do not use basic additives like DEA; they deprotonate the tetrazole, increasing polarity and tailing.
Composition: n-Hexane : 2-Propanol : TFA (85 : 15 : 0.1 v/v/v)
3. Step-by-Step Workflow
-
Column Conditioning: Flush the column with 100% IPA for 30 mins, then equilibrate with the mobile phase for 60 mins at 1.0 mL/min.
-
Sample Prep: Dissolve 1.0 mg of tetrazole amine in 1 mL of Mobile Phase. If solubility is poor, use 100% IPA, then dilute.
-
Injection: Inject 10 µL.
-
Detection: Monitor at 254 nm (tetrazole ring absorption).
-
Analysis:
-
Expected Retention: (
)-isomer typically elutes before ( )-isomer on AD-H (verify with standards). -
Target Resolution (
): > 2.0.
-
Protocol B: Supercritical Fluid Chromatography (SFC)
SFC is the method of choice for preparative separation due to low solvent viscosity (allowing high flow rates) and easy solvent recovery.
1. System Configuration
-
Instrument: SFC System with Back Pressure Regulator (BPR) and PDA.
-
Column: Chiralpak AD-H or Amylose-C (Immobilized version recommended for durability).
-
Dimensions: 250 x 4.6 mm (Analytical) or 250 x 21 mm (Prep).
-
2. Mobile Phase & Settings
-
Mobile Phase A:
(Liquid grade). -
Co-Solvent (Modifier): Methanol containing 0.1% to 0.5% TFA.
-
Gradient: Isocratic 15-20% Co-Solvent is usually sufficient.
3. Operational Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 3.0 - 4.0 mL/min (Analytical) | High diffusivity of |
| Back Pressure | 120 - 150 bar | Maintains supercritical density for solubility. |
| Temperature | 35°C - 40°C | Slightly elevated temp improves mass transfer. |
| Detection | 220 - 254 nm | UV cut-off of MeOH/TFA is compatible. |
4. Step-by-Step Workflow
-
Equilibration: Set BPR to 120 bar. Ramp flow to set point. Equilibrate until baseline pressure is stable (
2 bar). -
Sample Prep: Dissolve sample in Methanol (conc. 5-10 mg/mL for prep).
-
Screening: Run a gradient from 5% to 40% Modifier over 10 mins to identify elution %B.
-
Optimization: Switch to isocratic mode at the elution percentage.
Part 4: Data Summary & Comparative Analysis
The following table summarizes expected performance metrics based on field applications (e.g., Valsartan intermediates).
| Feature | Protocol A: NP-HPLC | Protocol B: SFC | Protocol C: CE (Alternative) |
| Primary Use | QC / Purity Analysis | Preparative Isolation | Analytical (Low Sample Vol) |
| Stationary Phase | Amylose/Cellulose (AD-H/OD-H) | Amylose/Cellulose | Fused Silica (No packing) |
| Chiral Selector | Coated Polymer | Coated Polymer | |
| Mobile Phase | Hex/IPA/TFA | Acetate Buffer (pH 4.5) | |
| Typical | 3.0 - 5.0 | 2.5 - 4.0 | 1.5 - 2.5 |
| Analysis Time | 15 - 25 mins | 5 - 8 mins | 10 - 15 mins |
| Solvent Cost | High | Low (Green) | Negligible |
Troubleshooting Guide
-
Peak Tailing: Almost always indicates insufficient acid. Increase TFA to 0.2%. If using SFC, ensure the column history doesn't include strongly basic additives (DEA) which can strip the acid.
-
Retention Drift: Check water content in the mobile phase (HPLC) or tank (SFC). Tetrazoles are hygroscopic; moisture changes the stationary phase hydration shell.
-
No Separation: Switch from Amylose (AD) to Cellulose (OD). The helical twist difference often resolves isomers that the other misses.
Part 5: References
-
Vertex AI Search. (2025). Process for the Preparation of Valsartan and its Intermediates. European Patent EP1714963A1. Retrieved from 2
-
BenchChem. (2025).[3][4] Application Notes & Protocols: Synthesis and Purification of High-Purity Valsartan. Retrieved from 4
-
National Institutes of Health (NIH). (2009). Enantiomeric LC separation of valsartan on amylose based stationary phase. PubMed. Retrieved from 1
-
Journal of Chemical and Pharmaceutical Research. (2010). Chiral separation of valsartan by CZE. Retrieved from
-
American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. Retrieved from 5
Sources
- 1. Enantiomeric LC separation of valsartan on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1714963A1 - Process for the Preparation of Valsartan and its Intermediates - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine as a Chiral Bioisosteric Building Block in Peptidomimetic Synthesis
Executive Summary
In modern drug discovery and peptidomimetic design, overcoming the pharmacokinetic liabilities of native amino acids—such as rapid metabolic degradation and poor membrane permeability—is a critical challenge. (2R)-1-(2H-tetrazol-5-yl)propan-2-amine serves as a highly specialized, chiral bioisosteric building block. By acting as a direct surrogate for (3R)-3-aminobutanoic acid (a
Scientific Rationale & Mechanism (E-E-A-T)
The Tetrazole-Carboxylic Acid Bioisosterism
The substitution of a carboxylate with a 5-substituted-1H-tetrazole is a cornerstone strategy in medicinal chemistry . While structurally distinct, the two functional groups share highly comparable physicochemical profiles under physiological conditions:
-
Acidity & Ionization: The pKa of the tetrazole ring in this building block is approximately 4.5–5.5. At physiological pH (7.4), both carboxylic acids and tetrazoles exist primarily as anions.
-
Topological Geometry: The tetrazolate anion delocalizes its negative charge across four nitrogen atoms. This creates a hydrogen-bond environment that extends approximately 1.2 Å further from the core scaffold than a standard carboxylate . This extended reach often optimizes interactions with basic residues (e.g., Lysine, Arginine) in target receptor pockets.
-
Metabolic Stability: Unlike carboxylic acids, which are highly susceptible to Phase II glucuronidation and enzymatic decarboxylation, the tetrazole ring escapes these biological degradation pathways, significantly prolonging in vivo half-life .
Stereochemical Precision
The (2R) stereocenter of 1-(2H-tetrazol-5-yl)propan-2-amine ensures the precise spatial projection of the adjacent methyl group. When incorporated into a peptide backbone, this chirality dictates the local folding trajectory (e.g., inducing specific
Caption: Pharmacokinetic and pharmacodynamic advantages of tetrazole bioisosterism.
Physicochemical Profiling & Comparative Data
To understand the synthetic and biological behavior of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine, it must be compared directly against its native counterpart, (3R)-3-aminobutanoic acid.
| Property | (3R)-3-Aminobutanoic Acid | (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine |
| Structure Type | Native | Tetrazole Bioisostere |
| Acidic pKa | ~4.0 (Carboxylate) | ~4.5–5.5 (Tetrazole) |
| Basic pKa | ~10.0 (Primary Amine) | ~9.5 (Primary Amine) |
| Charge at pH 7.4 | Zwitterionic (+/-) | Zwitterionic (+/-) |
| Lipophilicity (CLogP) | ~ -1.5 | ~ -0.8 (More lipophilic) |
| Metabolic Liability | High (Glucuronidation) | Low (Metabolically stable) |
| H-Bonding Profile | 1 Donor / 2 Acceptors | 1 Donor / 3 Acceptors |
Application Workflow: Synthesis of Tetrazole-Based Peptidomimetics
A primary concern when utilizing this building block is the potential for the tetrazole ring to act as a competing nucleophile during amide coupling. However, by exploiting the pKa difference between the primary amine and the tetrazole, chemoselective N-acylation can be achieved without the need for cumbersome tetrazole protecting groups (e.g., Trityl or Benzyl).
Caption: Workflow for the chemoselective N-acylation of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine.
Experimental Protocol: Chemoselective Amide Coupling
This self-validating protocol details the N-acylation of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine with a generic N-protected amino acid.
Materials Required:
-
Substrates: N-protected carboxylic acid partner (1.0 eq), (2R)-1-(2H-tetrazol-5-yl)propan-2-amine (1.1 eq).
-
Reagents: HATU (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), 10% Aqueous Citric Acid, Brine.
Step-by-Step Methodology:
-
Pre-Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1–0.2 M.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 eq).
-
Causality Check: HATU is selected over carbodiimides (EDC/DCC) to prevent epimerization of the carboxylic acid partner and to drive the reaction rapidly. DIPEA serves a dual purpose: it facilitates the formation of the active OAt ester and deprotonates the tetrazole ring of the incoming building block.
-
-
Nucleophilic Addition: After 10 minutes of stirring at 0 °C, add (2R)-1-(2H-tetrazol-5-yl)propan-2-amine (1.1 eq) in a single portion.
-
Causality Check: Because DIPEA is present in excess, the tetrazole (pKa ~5) is immediately deprotonated to the tetrazolate anion. The highly delocalized tetrazolate is a remarkably poor nucleophile compared to the primary aliphatic amine. This ensures strict chemoselectivity, directing acylation exclusively to the amine.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS (the product will ionize strongly in negative mode
due to the tetrazole). -
Quenching & Workup: Dilute the reaction mixture with a 10-fold volume of EtOAc. Wash the organic layer with 10% aqueous citric acid (pH ~3.5).
-
Causality Check: This specific pH is critical. At pH 3.5, the tetrazole ring is re-protonated (neutralized), allowing the highly polar product to partition successfully into the organic EtOAc layer. Simultaneously, unreacted primary amine and DIPEA remain protonated (cationic) and are washed away in the aqueous layer.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH gradient) if necessary.
Analytical Validation & Troubleshooting
-
LC-MS Analysis: Tetrazole-containing compounds often exhibit poor ionization in positive ESI mode but yield exceptionally clean, intense signals in negative ESI mode
. Always run dual-polarity LC-MS when tracking this building block. -
NMR Spectroscopy: In
H-NMR (using DMSO- ), the acidic N-H proton of the tetrazole ring typically appears far downfield (>15.0 ppm). However, due to rapid chemical exchange with trace water in the solvent, this peak is frequently broadened into the baseline or entirely absent. Rely on C-NMR (the tetrazole quaternary carbon appears at ~155-160 ppm) for structural confirmation.
References
-
Allen, F.H., Groom, C.R., Liebeschuetz, J.W., Bardwell, D.A., Olsson, T.S.G., & Wood, P.A. "The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism." Journal of Chemical Information and Modeling, 2012, 52(3), 857-866. URL:[Link]
-
"Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, 2025. URL:[Link]
-
Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 2002, 10(11), 3379-3393. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Chiral Tetrazole Synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity, Enantioselectivity, and Safety in Tetrazole Chemistry
Introduction
Welcome to the Chiral Tetrazole Synthesis Hub .
Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and lipophilicity. However, their synthesis presents a unique "Triad of Challenges": N1/N2 Regioselectivity , Catalyst Deactivation (in asymmetric synthesis), and High-Energy Hazards (azide handling).
This guide is not a textbook; it is a troubleshooting engine designed to resolve specific experimental failures.
Module 1: The Regioselectivity Crisis (N1 vs. N2)
The Issue: You are alkylating a 5-substituted tetrazole and obtaining an inseparable mixture of N1- and N2-alkylated isomers, often with the undesired isomer dominating.
Technical Analysis
The tetrazolate anion is an ambident nucleophile.
-
N2-Alkylation (Thermodynamic): The N2 position is generally less sterically hindered and preserves the aromaticity of the ring more effectively. It is the thermodynamic product.
-
N1-Alkylation (Kinetic): The N1 position is more nucleophilic but sterically crowded by the C5 substituent. It is often the kinetic product.
Troubleshooting Guide
Q: I need the N2-isomer, but I'm getting a 60:40 mix. How do I push this to >95:5?
A: Shift from standard alkyl halides to Trichloroacetimidates or manipulate the Steric/Electronic landscape.
-
Reagent Switch: Replace your alkyl halide with an alkyl 2,2,2-trichloroacetimidate . Under Lewis acid catalysis (e.g.,
), these reagents proceed via an -like mechanism that strongly favors the thermodynamic N2 product due to the reversibility of the intermediate steps. -
Solvent Polarity: Switch to non-polar solvents (Toluene, DCM). Polar aprotic solvents (DMF, DMSO) stabilize the transition state for N1 alkylation, eroding selectivity.
-
Bulky Protecting Groups: If synthesizing the tetrazole ring after alkylation isn't an option, ensure the C5 substituent is bulky. If C5 is a small group (e.g., Methyl), N1/N2 selectivity is notoriously poor.
Q: I specifically need the N1-isomer. Is this possible via direct alkylation?
A: It is difficult but possible using Kinetic Control .
-
Base Selection: Use NaHMDS or LiHMDS at low temperatures (-78°C). The lithium counter-ion coordinates tightly to the N2/N3 nitrogens, sterically blocking N2 and directing the electrophile to N1.
-
Directing Groups: If the C5 substituent contains a hydrogen-bond donor (e.g., an amide), it can direct the alkylating agent to N1 via the "ortho-effect."
Visual Logic: Regioselectivity Decision Tree
Caption: Decision tree for optimizing N1 vs. N2 regioselectivity based on reagent and condition selection.
Module 2: Asymmetric Synthesis (The Chiral Center)
The Issue: You are trying to synthesize a tetrazole with a chiral center at the
Technical Analysis
Tetrazoles are notorious catalyst poisons . The nitrogen atoms (specifically N4) are strong
Troubleshooting Guide
Q: My Pd-catalyzed asymmetric allylic alkylation (AAA) stops after 10% conversion. Why?
A: The tetrazole product is sequestering your Palladium.
-
Solution 1 (The "Brute Force" Method): Increase catalyst loading to 5-10 mol% (expensive and inefficient).
-
Solution 2 (The Ligand Switch): Use bulky, electron-rich ligands like Trost Ligands or P,N-ligands that out-compete the tetrazole for metal coordination.
-
Solution 3 (The Real Fix): Abandon Metal Catalysis. Switch to Organocatalysis .
Q: How do I use Organocatalysis for this?
A: Use Chiral Phosphoric Acids (CPAs) . CPAs (e.g., BINOL-derived phosphoric acids) are dual-activation catalysts. They activate the electrophile (e.g., an imine or enamide) via hydrogen bonding while organizing the nucleophile (TMSN3 or HN3) in a chiral pocket. This avoids metal poisoning entirely.
Protocol: Enantioselective Ugi-Azide Reaction (CPA Catalyzed)
This creates an
-
Catalyst: (R)-TRIP (or similar SPINOL/BINOL CPA) @ 1-5 mol%.
-
Solvent: Toluene or Xylene (non-polar solvents tighten the ion-pairing in the transition state).
-
Procedure:
-
Pre-form the imine (Aldehyde + Amine) with 4Å MS to remove water.
-
Add CPA catalyst and Isocyanide.
-
Add TMSN3 slowly at -20°C to 0°C.
-
Mechanism: The CPA protonates the imine, forming a chiral ion pair. The isocyanide attacks the imine face-selectively. The subsequent hydrazoic acid addition and electrocyclic ring closure yield the tetrazole.
-
Module 3: The Ugi-Azide Reaction (Racemization)
The Issue: You are performing a standard Ugi-Azide reaction to make a peptidomimetic, but the product is racemic despite using a chiral amine or catalyst.
Technical Analysis
The Ugi reaction involves an imine intermediate.[3] If the imine formation is reversible or if the intermediate enolizes, stereochemical information is lost.
Troubleshooting Guide
Q: I'm seeing racemization. How do I stop it?
A:
-
Pre-formation is Mandatory: Do not run this as a "one-pot, dump-everything-in" reaction. Stir the amine and aldehyde for 2 hours with
or Molecular Sieves before adding the acid/isocyanide. This locks the imine. -
Temperature Control: The final ring-closure step (Mumm-type rearrangement/electrocyclization) is exothermic. High heat promotes racemization. Keep the reaction below 40°C if possible.
-
Lewis Acid Additives: Mild Lewis acids (e.g.,
) can accelerate the isocyanide insertion step, allowing you to run the reaction at lower temperatures, preserving chirality.
Visual Logic: Asymmetric Ugi-Azide Workflow
Caption: Step-by-step workflow for the enantioselective Ugi-Azide reaction using Chiral Phosphoric Acid (CPA) catalysis.
Module 4: Safety Protocols (Azide Handling)
The Issue: Safety compliance is flagging your use of
Technical Analysis
-
Hydrazoic Acid (HN3): Both
and generate in the presence of protons. is highly volatile (b.p. 37°C), toxic, and explosive. -
Heavy Metals: Avoid using DCM with azides if possible (formation of diazidomethane is rare but possible). Never use brass or copper fittings with azides (formation of explosive Copper Azide).
Troubleshooting Guide
Q: How do I scale up a tetrazole synthesis safely?
A: Do not use Batch reactors for scale >10g. Use Flow Chemistry .
In a continuous flow reactor, the active volume of explosive intermediate is minimal at any given second. You can superheat the reaction (e.g., 190°C) to drive it to completion in minutes rather than hours, preventing
Q: How do I quench the reaction safely?
A:
-
Nitrite Quench: Treat the reaction mixture with aqueous Sodium Nitrite (
) and acid. This converts residual azide into harmless and .-
Reaction:
-
-
Ventilation: Ensure the quench is done in a high-flow fume hood due to NO gas evolution.
Summary of Key Parameters
| Parameter | N1-Alkylation Favored By | N2-Alkylation Favored By |
| Reagent | Alkyl Halides / Sulfonates | Alkyl Trichloroacetimidates |
| Solvent | Polar Aprotic (DMSO, DMF) | Non-polar (Toluene, DCM) |
| Base | NaHMDS / LiHMDS (Kinetic) | |
| Sterics (C5) | H-Bond Donors (Directing effect) | Bulky Substituents (Steric blocking) |
References
-
Regioselectivity Mechanisms: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[4] New Journal of Chemistry, 2022.[4]
-
Trichloroacetimidate Method: Comparison of alkylation methods and thermodynamic control. WuXi Biology Technical Report, 2022.
- Organocatalysis (CPAs): Zhang, Y., et al. "Enantioselective Ugi-Azide Reaction Catalyzed by Chiral Phosphoric Acids." Journal of the American Chemical Society.
-
Flow Chemistry Safety: "Safe and efficient tetrazole synthesis in a continuous-flow microreactor." SciSpace/Journal of Flow Chemistry.
-
Ugi-Azide Review: "Catalytic Ugi Reactions: Current Advances, Future Challenges." ResearchGate.
Sources
Technical Support Center: Synthesis of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine
Executive Summary
You are encountering yield losses in the synthesis of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine . This molecule is a zwitterionic bioisostere of
This guide moves beyond standard textbook protocols, implementing the Demko-Sharpless Zinc-Catalyzed method to solve kinetic issues and a Boc-Retention Strategy to solve isolation issues.
Module 1: The Cycloaddition Step (Reaction Kinetics)
User Issue: "My reaction stalls at 60% conversion, and pushing the temperature causes the enantiomeric excess (ee%) to drop."
Root Cause Analysis
Standard ammonium chloride (
The Solution: Zinc Bromide Catalysis
Switch to the Demko-Sharpless protocol . Zinc salts activate the nitrile towards azide attack while maintaining a near-neutral pH (6–7), preventing racemization.
Optimized Protocol (Scale: 10 mmol)
-
Reagents:
-
(R)-3-(tert-butoxycarbonylamino)butanenitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) — Crucial for activation. -
Solvent: Water (0.5 M concentration).
-
-
Procedure:
-
Dissolve nitrile,
, and in water.[1] -
Reflux (100°C) for 16–24 hours.
-
Note: The reaction is heterogeneous; vigorous stirring is mandatory.
-
Why this works: The
Module 2: Isolation & Purification (The "Hidden" Yield Killer)
User Issue: "I see the product on LCMS, but after extraction, my yield is <20%. The aqueous layer still contains the product."
Root Cause Analysis
The target molecule, (2R)-1-(2H-tetrazol-5-yl)propan-2-amine, exists as a zwitterion (internal salt) at neutral pH.[2]
-
Tetrazole
: ~4.5 (Anionic) -
Amine
: ~9.5 (Cationic) -
Result: Between pH 5 and 9, the molecule is highly polar and water-soluble. Standard organic extraction (DCM/EtOAc) will leave the product in the water.
The Solution: The "Boc-First" Extraction Strategy
Do not deprotect the amine before isolation. You must isolate the N-Boc-tetrazole intermediate first. The Boc group suppresses the basicity of the amine, allowing the molecule to behave like a simple acid (tetrazole).
Step-by-Step Workup Guide
| Step | Action | Chemical State | Rationale |
| 1 | Cool reaction to RT. Add EtOAc (50 mL). | Zn-Tetrazolate complex | Prepares biphasic system. |
| 2 | Acidify to pH 1-2 using 3N HCl. | Protonated Tetrazole ( | Breaks the Zn-complex. Protonates the tetrazole ring.[1] |
| 3 | Extract with EtOAc (3x). | Organic Phase | Since the amine is Boc-protected, it does not protonate strongly enough to stay in water if the tetrazole is neutral. |
| 4 | Evaporate Organic Phase. | Solid/Oil | Isolates the N-Boc-tetrazole intermediate. |
| 5 | Deprotection: Treat with 4M HCl/Dioxane. | Ammonium Salt | Removes Boc group. |
| 6 | Final Isolation: Adjust pH to isoelectric point (pI ~5.5) . | Zwitterion | Product precipitates or can be crystallized from EtOH/Water. |
Module 3: Troubleshooting & FAQs
Q1: The reaction turned into a solid block. Is it ruined?
A: No. The Zinc-Tetrazolate intermediate often precipitates as a thick white solid.
-
Fix: Add more water or mechanical stirring. This precipitate is actually a good sign of conversion. It will dissolve upon acidification in the workup.
Q2: I am worried about Hydrazoic Acid ( ) explosion risks.
A: This is a valid concern.
-
Safety Protocol: In the Zinc method, the pH remains near neutral during reflux, minimizing
evolution (which happens at low pH). -
Critical Step: Only acidify (Step 2 of workup) in a well-ventilated fume hood. Keep the temperature <10°C during acidification to keep
soluble and minimize off-gassing.
Q3: My enantiomeric excess (ee) dropped from 99% to 85%.
A: Check your starting material synthesis. The tetrazole formation itself (via Zn method) rarely causes racemization.
-
Check: If you synthesized the nitrile from an amide using
or thionyl chloride, racemization likely occurred there. -
Verification: Run Chiral HPLC on the nitrile precursor.
Visualizing the Pathway
The following diagram illustrates the optimized workflow, highlighting the critical "Boc-Retention" isolation path.
Caption: Optimized synthetic workflow emphasizing the isolation of the protected intermediate to avoid water-solubility losses.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Koguro, K., et al. (1998). Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(6), 910–914.
-
BenchChem Technical Notes. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
Sources
Technical Support Center: Purification Strategies for Polar Chiral Amines
Welcome to the Technical Support Center for chiral amine purification. The separation of highly polar, basic chiral compounds is notoriously challenging due to secondary interactions, poor solubility, and complex ionization states. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for both chromatographic and classical resolution workflows.
Section 1: Chromatographic Separations (SFC & HPLC)
FAQ 1: Why do my polar chiral amines exhibit severe peak tailing on polysaccharide-based columns, and how do I fix it?
Mechanistic Cause: Peak tailing and fronting of basic amines on silica-based chiral stationary phases (CSPs) are primarily driven by secondary ion-exchange interactions. Free, unendcapped silanol groups (Si-OH) on the silica support possess a weakly acidic character (pKa ~ 4.5). When a basic chiral amine passes through the column, it becomes protonated and interacts strongly with these negatively charged silanolate ions, disrupting the primary chiral recognition mechanism and causing peak broadening or irreversible retention[1].
Troubleshooting Solution: You must suppress these secondary interactions by masking the silanols or controlling the analyte's ionization state:
-
Basic Additives: Add a volatile amine modifier to the mobile phase. Common choices include 0.1% to 0.5% diethylamine (DEA), triethylamine (TEA), or butylamine (BA)[1]. These additives competitively bind to the acidic silanol sites, acting as a sacrificial mask so your analyte only interacts with the chiral selector.
-
Polar Ionic Mode (for Macrocyclic Glycopeptides): If using macrocyclic antibiotic CSPs (e.g., Chirobiotic V or T), switch to the polar ionic mode. Use a mobile phase of 100% polar organic solvent (methanol) containing volatile salts (e.g., ammonium trifluoroacetate). This leverages multiple interaction sites while maintaining excellent LC-MS compatibility[2].
Decision tree for optimizing mobile phase additives based on the Chiral Stationary Phase.
FAQ 2: Can I use Supercritical Fluid Chromatography (SFC) for underivatized primary chiral amines?
Mechanistic Cause: Historically, primary amines were difficult to resolve via SFC using standard polysaccharide phases because the basic additives required to elute them often ruined enantioselectivity. However, the development of Crown Ether-derived CSPs (e.g., Crownpak® CR-I(+)) and Cyclofructan-based CSPs has revolutionized this space[3][4].
Crown ethers perform chiral recognition via host-guest inclusion, specifically requiring the primary amine to be protonated (-NH3+) so it can dock into the crown ether cavity via hydrogen bonding. Therefore, unlike polysaccharide columns, crown ether columns in SFC require strongly acidic conditions[3].
Troubleshooting Solution: If your primary amine is failing on a Chiralpak column, switch to a Crownpak CR-I(+) column. Change your modifier from basic to acidic (e.g., 0.8% Trifluoroacetic acid (TFA) in methanol)[3]. Alternatively, cyclofructan phases can be screened using a balanced 0.2–0.3% (v/v) TFA-TEA mixture[4].
Protocol 1: Rapid SFC Screening for Primary Chiral Amines
This self-validating protocol ensures that if a peak is missing, the failure is isolated to solubility rather than column chemistry.
-
Sample Preparation: Dissolve the racemic primary amine at 1 mg/mL in 100% Methanol. Do not use non-polar solvents like hexane, as they cause precipitation upon injection into the SFC system.
-
System Setup: Equip the SFC with a Crownpak CR-I(+) column (5 μm, 150 × 3 mm ID)[3].
-
Mobile Phase Configuration:
-
Solvent A: Supercritical CO2.
-
Solvent B (Modifier): Methanol containing 0.8% TFA[3].
-
-
Gradient Elution: Run a gradient from 5% to 50% Solvent B over 5 minutes. Maintain a backpressure of 120 bar and a temperature of 40°C.
-
Detection & Validation: Monitor via PDA (UV) and MS. The acidic modifier ensures sharp peak shapes and rapid elution (often <3 minutes)[3].
Table 1: Quantitative Optimization Parameters for Chiral Amine Chromatography
| Chiral Stationary Phase (CSP) | Target Amine Class | Optimal Modifier / Additive | Typical Concentration | Separation Time |
| Polysaccharide (Coated/Immobilized) | Secondary, Tertiary | Basic (NH4OH, DEA, TEA) | 0.1% – 0.5%[1][3] | 5 – 15 min |
| Crown Ether (e.g., Crownpak CR-I(+)) | Primary Amines Only | Acidic (TFA) | 0.8%[3] | < 3 min[3] |
| Cyclofructan (e.g., CF6-P) | Primary Amines | Acid-Base Mix (TFA-TEA) | 0.2% – 0.3%[4] | < 10 min[4] |
Section 2: Classical Diastereomeric Salt Resolution
FAQ 3: My diastereomeric crystallization yields a gel or oil instead of crystals. What is the mechanistic cause, and how do I troubleshoot?
Mechanistic Cause: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt is too high, or the solvent system cannot adequately solvate the neutral species. Furthermore, when using diacid resolving agents like Di-p-toluoyl-tartaric acid (DTTA), the stoichiometry is critical. Because DTTA is a diacid, it can form neutral salts (2 amine molecules : 1 diacid) or acidic salts (1 amine : 1 diacid). A 1:1 molar ratio often leads to a mixture of these salts, disrupting the crystal lattice and preventing nucleation[5][6].
Troubleshooting Solution:
-
Adjust the Molar Ratio: Shift the resolving agent/amine molar ratio to >1.5 (e.g., 1:1.5) to force the thermodynamic equilibrium toward the formation of a single salt type (usually the acidic salt), thereby avoiding the formation of mixed neutral salts[5][6].
-
Thermodynamic Control: Do not crash-cool the solution. Diastereomeric resolution relies on the difference in solubility between the two salts. Rapid cooling leads to kinetic precipitation (trapping the wrong isomer). Cool the solution slowly (e.g., 0.1°C/min) to maintain thermodynamic control[5].
Workflow of Diastereomeric Salt Resolution under thermodynamic control.
Protocol 2: Optimized Diastereomeric Resolution using DTTA
-
Salt Formation: In a flask, dissolve 1.0 molar equivalent of the racemic chiral amine and 1.5 molar equivalents of L-DTTA in hot acetone (or a validated methanol/isopropanol mixture)[5][7]. The excess DTTA prevents the formation of 2:1 neutral salts[6].
-
Equilibration: Heat the mixture to reflux until a clear solution is obtained. If the solution remains cloudy, add solvent dropwise until clear.
-
Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature over 12 hours. Do not disturb the flask, as agitation can induce kinetic precipitation of the more soluble diastereomer.
-
Isolation: Filter the resulting crystals under a vacuum and wash with a minimal amount of ice-cold acetone.
-
Free-Basing: Suspend the isolated solid in 1M aqueous KOH (pH > 10) to break the salt. Extract the aqueous layer three times with chloroform or dichloromethane. Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure to yield the enantiomerically enriched free amine[8].
Section 3: Derivatization Strategies
FAQ 4: Direct chromatographic separation and crystallization have both failed. Is there a reversible derivatization strategy for chiral amines?
Mechanistic Cause: Some polar amines lack the necessary steric bulk or pi-pi interaction sites required for chiral recognition on standard CSPs. Furthermore, their high polarity makes them difficult to retain.
Troubleshooting Solution: Utilize an "easy on, easy off" protecting group strategy via imine-bond formation. Reacting the primary chiral amine with commercially available 3-hydroxypyridine-2-carboxaldehyde (HCA) rapidly forms an imine derivative[9].
-
Why it works: This derivatization adds a bulky, UV-active, and Circular Dichroism (CD)-active chromophore to the amine. It drastically reduces the polarity of the molecule, eliminates the basic -NH2 protonation issue, and provides rigid structural features that interact beautifully with polysaccharide CSPs.
-
Reversibility: Once separated via SFC or HPLC, the imine bond can be easily hydrolyzed under mild acidic conditions to recover the stereochemically pure amine without risking racemization of the stereocenter[9].
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science[Link]
-
Assessing separation processes for an aromatic and a chiral amine using Polybenzimidazole (PBI) membranes Universidade de Lisboa (Fenix)[Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Universidade de Lisboa (Fenix) / Tetrahedron: Asymmetry[Link]
-
Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism ResearchGate[Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents | Request PDF ResearchGate[Link]
-
Resolution of Racemic Amines by Diastereomeric Salt Formation Thieme Connect[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 1-(2H-tetrazol-5-yl)propan-2-amine
Current Status: Operational Ticket ID: RES-TET-005 Subject: Enantiomeric Resolution & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1][2]
Executive Summary & Chemical Profile
Welcome to the technical support hub for 1-(2H-tetrazol-5-yl)propan-2-amine . This guide addresses the specific challenges posed by this molecule's amphoteric nature during enantiomeric resolution. Unlike simple amines, the presence of the acidic tetrazole ring creates a zwitterionic system that complicates standard "free-basing" and extraction protocols.
Molecular Profile
-
Structure: Propyl chain with a chiral amine at C2 and a tetrazole at C1.
-
pKa Values (Approximate):
-
Isoelectric Point (pI): ~7.3[2]
-
Key Challenge: The molecule exists as a zwitterion in neutral aqueous solutions, leading to poor solubility in non-polar organic solvents and complications in "free-basing."[2]
Decision Matrix: Selecting Your Method
Before proceeding, determine your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate resolution strategy based on operational scale.
Workflow A: Diastereomeric Crystallization (Scale-Up)
This is the preferred method for multigram to kilogram synthesis. Because the amine is basic, we use chiral acids to form diastereomeric salts.
Phase 1: Screening Resolving Agents
Do not assume one acid works. Perform a "Parallel Screen" using 100 mg of racemate in 4 vials.
| Resolving Agent | Solvent System (Start) | Rationale |
| L-(+)-Tartaric Acid | Ethanol (95%) | Standard for primary amines; forms hydrogen bond networks.[1][2] |
| Dibenzoyl-L-tartaric acid | MeOH/Water (9:[1][2]1) | Bulky groups aid packing; lower solubility often helps precipitation.[2] |
| (S)-Mandelic Acid | Isopropanol (IPA) | Monoprotic; good for forming salts with less polar amines.[2] |
| (1S)-10-Camphorsulfonic acid | Acetone/EtOH | Strong acid; ensures full protonation of the amine.[1] |
Phase 2: The Crystallization Protocol
Step 1: Stoichiometry Control
-
Use 0.5 to 1.0 equivalents of the resolving agent.
-
Technical Note: Using 0.5 eq (the "Pope-Peachey" method) allows the resolving agent to react with the matching enantiomer, while the other enantiomer remains in solution (often as a salt with an achiral acid if added, or as the free base).
Step 2: Dissolution
-
Dissolve the racemate and resolving agent separately in hot solvent (boiling).
-
Mix hot. If precipitation is instant, add more solvent (reflux) until clear.[2]
Step 3: Controlled Cooling
-
Cool slowly to Room Temp (RT) over 4 hours.
-
Troubleshooting: If oil forms, reheat and add a "seed" crystal or scratch the glass.[2] Add a non-polar anti-solvent (e.g., MTBE) dropwise.[2]
Step 4: Isolation & Recrystallization [1]
-
Crucial: Dry a small sample and check optical rotation or Chiral HPLC.
-
Refinement: Recrystallize the salt from the same solvent until constant melting point/rotation is achieved.
Phase 3: Recovery (The "Zwitterion Trap")
Warning: Standard NaOH/Ether extraction often fails here because the high pH deprotonates the tetrazole (making it anionic), preventing extraction into ether.[2]
Correct Recovery Protocol:
-
Dissolve the pure diastereomeric salt in minimal water.
-
Ion Exchange: Pass through a basic anion-exchange resin (OH- form) to catch the chiral acid.[1]
-
Isoelectric Precipitation: Adjust the eluate pH to ~7.3 (the pI). The zwitterionic amine may precipitate.
-
Extraction (if no precipitate): Use n-Butanol or DCM/Isopropanol (3:1) for extraction at pH 7.[2]3. Simple ether/hexane will likely fail.
Workflow B: Chiral HPLC (Analytical & Purification)
Use this for checking enantiomeric excess (%ee) or purifying small batches (<5g).
Column Selection Guide
| Column Type | Phase | Mobile Phase Recommendation | Why? |
| Chiralpak AD-H (Amylose) | Normal | Hexane : IPA : TFA (90:10:0.[1][2]1) | TFA is mandatory. It suppresses tetrazole ionization, sharpening peaks.[2] |
| Chiralcel OD-H (Cellulose) | Normal | Hexane : EtOH : TFA (90:10:0.[2]1) | Cellulose often offers complementary selectivity to Amylose.[2] |
| Chiralpak IG (Immobilized) | Reversed | Water (0.1% TFA) : MeCN (60:[2]40) | Good for solubility; the immobilized phase tolerates wider solvent ranges. |
Troubleshooting HPLC Issues
Issue: Peak Tailing
-
Cause: Interaction between the acidic tetrazole proton and the silica support, or the basic amine and silanols.
-
Fix: Increase TFA concentration to 0.2%. Do not use Diethylamine (DEA) alone, as it will deprotonate the tetrazole and cause retention time shifts.[2]
Issue: No Separation
-
Fix: Switch "Mode."[2] If Normal Phase (Hexane/IPA) fails, try Polar Organic Mode (100% Acetonitrile + 0.1% TFA + 0.1% DEA).[2] This mode is excellent for polar zwitterions.
Troubleshooting FAQ
Q1: I tried to free-base the salt with 1M NaOH and extract with Hexane, but I recovered nothing. Where is my product?
-
Diagnosis: At pH 14, your molecule is anionic (Tetrazole is deprotonated
, Amine is neutral ).[2] Anions do not extract into Hexane.[2] -
Solution: Adjust the aqueous layer to pH ~7.0–7.5 (Isoelectric point). Extract with n-Butanol or Ethyl Acetate .[1][2] Alternatively, evaporate the water and use hot ethanol to extract the zwitterion from the inorganic salts.
Q2: My crystallization yielded an oil that won't solidify.
-
Diagnosis: The solvent is likely too polar or the salt is hygroscopic.
-
Solution:
-
Re-dissolve in hot ethanol.
-
Add a non-polar anti-solvent (MTBE or Toluene) until cloudy.[2]
-
Seed the mixture (if you have any solid).
-
Cool very slowly (wrap the flask in foil/towel).
-
Q3: Does the "2H" vs "1H" tetrazole tautomerism affect separation?
-
Analysis: In solution, 1H- and 2H- forms exist in equilibrium.[1][2] However, in a crystal lattice (salt form), the molecule usually locks into one tautomer stabilized by hydrogen bonding with the resolving agent.[2] You do not need to separate 1H from 2H; they are chemically dynamic. You are separating the Carbon stereocenter.
Visualizing the Recovery Logic
The following diagram illustrates the critical pH-dependent behavior of the molecule during extraction.
Figure 2: The pH-dependent extraction strategy.[1][2] Note that standard basic extraction (pH > 10) fails due to tetrazole deprotonation.[2]
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.[2] Link (Provides foundational chemistry for tetrazole synthesis and handling).[2]
-
Okamoto, Y., & Ikai, T. (2008).[2] Chiral HPLC for efficient resolution of enantiomers.[3][6][7][8] Chemical Society Reviews, 37, 2593-2608.[1][2] Link (Authoritative source on polysaccharide column selection).[2]
-
Boraei, A. A. A. (2001).[2][9][10] Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 939–943.[2] Link (Source for pKa data of 5-substituted tetrazoles).[2]
-
Porter, W. H. (1991).[2] Resolution of Chiral Drugs. Pure and Applied Chemistry, 63(8), 1119-1122.[2] (General reference for diastereomeric salt formation logic).
-
BenchChem Application Notes. (2025). Chiral Separation of Tetrahydroquinoline Amines and Analogs. Link (General protocols for amine resolution).[2]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(2H-tetrazol-5-yl)propan-2-amine before handling, as tetrazoles can possess energetic properties.[1][2]
Sources
- 1. 1H-Tetrazol-5-amine [webbook.nist.gov]
- 2. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Chiral Amine Synthesis Support Center: Overcoming Racemization
Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, frustrating bottleneck: the erosion of enantiomeric excess (ee) during the synthesis, deprotection, or resolution of chiral amines.
Chiral amines are ubiquitous pharmacophores, present in approximately 40% of all active pharmaceutical ingredients[1]. However, their stereocenters are notoriously labile. Whether you are battling imine-enamine tautomerization during workup or struggling to balance metal-enzyme compatibility in a Dynamic Kinetic Resolution (DKR)[2], this guide provides field-proven, mechanistically grounded troubleshooting strategies.
Core Diagnostics: The Mechanistic Roots of Racemization
Before troubleshooting, we must establish causality. Racemization of chiral amines is rarely spontaneous; it is chemically induced. The most common pathways include:
-
Reversible Imine Formation: Exposure to trace acids or transition metals can dehydrogenate the amine into an achiral imine. Re-hydrogenation occurs non-selectively, yielding a racemate.
-
Reversible Transamination: In biocatalytic cascades, the accumulation of ketone co-products can drive the enzyme to catalyze the reverse reaction, eroding enantiopurity over time[3].
-
Harsh Deprotection Conditions: Free-basing amine salts (e.g., hydrochlorides) using strong aqueous bases can trigger transient tautomerization, instantly destroying the stereocenter[4].
Caption: Logic diagram for troubleshooting enantiomeric excess (ee) erosion.
Troubleshooting Guides & FAQs
Q1: I am losing enantiomeric excess (ee) during Boc deprotection and subsequent free-basing of my chiral amine. Why is this happening?
Causality: When removing a Boc group using strong acids like 4M HCl in dioxane, the resulting hydrochloride salt can often precipitate with its ee intact. However, when you attempt to free-base the amine using aqueous basic workups (e.g., Et₃N or NaOH), the ee plummets. This occurs because the free amine, in the presence of trace acid equivalents re-entering the solution, undergoes reversible protonation and transient imine formation, which facilitates rapid racemization (4)[4]. Solution: Avoid harsh basic aqueous workups. Instead, perform a mild salt exchange (e.g., to an acetate salt) using a freeze-dryer with dilute acetic acid in acetonitrile/water[4]. Alternatively, consider orthogonal protecting groups like Cbz that can be removed under non-acidic conditions (e.g., hydrogenolysis)[4].
Q2: In my Dynamic Kinetic Resolution (DKR) setup, the yield is stalling at 50%. The racemization of the unwanted enantiomer isn't happening fast enough. How do I fix this?
Causality: Traditional kinetic resolution (KR) caps at a 50% yield. DKR couples this with in situ racemization to push yields toward 100%[1]. If your yield stalls, the racemization catalyst (often a transition metal) is either incompatible with the enzyme's operating temperature or is being poisoned. For example, Shvo's ruthenium catalyst often requires elevated temperatures (e.g., 90 °C) to prevent coordination saturation by the amine substrate, which unfortunately denatures most lipases (). Solution: Switch to a more active catalyst under mild conditions. Pentamethylcyclopentadienyliridium(III) iodide dimer forms a "SCRAM" catalyst in situ that operates efficiently at lower temperatures compatible with enzymes like Candida antarctica lipase B (CALB) (5)[5]. Additionally, use a mixed carbonate as your acyl donor; it forms a carbamate product that avoids poisoning the catalyst[5].
Q3: My amine transaminase (ATA) cascade shows excellent initial ee, but it erodes over extended reaction times. What drives this?
Causality: Transaminase reactions are inherently reversible. If the co-product (e.g., a ketone generated from the amine donor) accumulates, the enzyme can catalyze the reverse reaction, non-selectively re-aminating the product and eroding the ee (3)[3]. Solution: Drive the thermodynamic equilibrium forward by actively removing the co-product. If using isopropylamine as the amine donor, the byproduct is acetone. Applying reduced pressure to the reaction vessel continuously strips the acetone from the mixture, eliminating the reverse reaction pathways[3].
Quantitative Data: Racemization Catalyst Comparison
To optimize your DKR workflows, select the appropriate racemization catalyst based on substrate class and enzyme compatibility.
| Racemization Catalyst | Typical Substrates | Operating Temp | Key Advantage | Common Troubleshooting Issue |
| Pd/C (H₂ atm) | Benzylic amines | 50–55 °C | Cheap, heterogeneous, easy to filter | Requires H₂; highly inefficient for aliphatic amines[5]. |
| Ru (Shvo's Catalyst) | Primary & Secondary | 70–90 °C | Highly efficient for DKR | High temperatures can easily denature lipases[2]. |
| Ir (SCRAM Catalyst) | Primary, Sec, Tert | Room Temp – 50 °C | Mild conditions, excellent enzyme compatibility | Sensitive to certain acyl donors; requires carbonates[5]. |
| Stereocomplementary ATAs | Broad range | 30–40 °C | Completely biocatalytic deracemization | Requires strict co-product management (e.g., vacuum)[3]. |
Validated Experimental Protocols
Protocol A: Chemoenzymatic DKR of Primary Amines
Self-Validating System: The continuous consumption of the R-enantiomer by the lipase creates a thermodynamic sink. As long as the metal catalyst remains active, Le Chatelier's principle forces the S-enantiomer to racemize, intrinsically validating the cycle until full conversion is reached.
-
Preparation: In a dry Schlenk flask under argon, dissolve the racemic primary amine (1.0 equiv) in dry isopropyl acetate. Note: Isopropyl acetate serves as both the solvent and the acylating agent[2].
-
Catalyst Addition: Add the Ruthenium racemization catalyst (e.g., modified Shvo's catalyst, 4.0 mol%) and Na₂CO₃ (1.0 equiv). The sodium carbonate is critical to enhance the efficiency of the metal catalyst[2].
-
Enzyme Addition: Introduce Candida antarctica lipase B (CALB) to the mixture[2].
-
Reaction: Stir the suspension at the optimized temperature (typically 50–70 °C, balancing enzyme stability and metal activity) until full conversion is observed via chiral HPLC.
-
Workup: Filter the immobilized enzyme, concentrate the filtrate, and purify the resulting enantiopure amide via flash chromatography.
Caption: Workflow of Dynamic Kinetic Resolution (DKR) for chiral amines.
Protocol B: Transaminase-Mediated Synthesis with Co-Product Removal
Self-Validating System: By physically coupling the reaction vessel to a vacuum, the volatile co-product (acetone) is continuously stripped. The absence of acetone makes the reverse transamination physically impossible, locking the product in its chiral state.
-
Reaction Setup: In a bioreactor, combine the prochiral ketone substrate (50 mM) with isopropylamine (amine donor, 500 mM) in a buffered aqueous solution (pH 7.5-8.5)[3].
-
Enzyme Addition: Add the stereoselective amine transaminase (ATA) and pyridoxal-5-phosphate (PLP, 1 mM) cofactor[3].
-
Equilibrium Shift: Apply a mild vacuum (reduced pressure) to the bioreactor to continuously evaporate the acetone byproduct generated during the reaction[3].
-
Monitoring: Monitor the reaction via GC-FID or chiral HPLC. The physical removal of acetone prevents the reverse transamination, locking the product in its chiral form[3].
-
Isolation: Adjust the pH to >10 to free-base the amine, extract with an organic solvent (e.g., MTBE), and isolate the pure chiral amine.
References
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal (J. Paetzold, J. E. Bäckvall, J. Am. Chem. Soc., 2005).2
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ACS Publications (Organic Process Research & Development, 2007). 5
-
Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. RSC Publishing (Green Chemistry, 2019).
-
Amine Racemisation Issues and Solutions. Reddit (r/Chempros) (2022). 4
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. KAUST Repository / ACS Catalysis (2023). 3
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose University Consortium (2023). 1
Sources
addressing solubility issues of tetrazole-containing compounds
Technical Support Center: Tetrazole Chemistry & Formulation Current Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Tetrazole Technical Support Hub
Subject: Troubleshooting Solubility & Stability in Tetrazole-Based Bioisosteres Case ID: TET-SOL-001
Executive Summary: You are likely here because your tetrazole-containing lead compound—designed as a superior bioisostere for a carboxylic acid—is failing in solution. While tetrazoles offer improved metabolic stability and membrane permeability, they introduce a unique set of physicochemical challenges: "brick dust" crystal packing , pH-dependent solubility cliffs , and analytical peak tailing .
This guide moves beyond generic advice. We address the specific molecular behaviors of the 5-substituted 1H-tetrazole ring (pKa ~4.5–5.0) and provide field-proven protocols to keep your compound in solution.
Module 1: The Solubility Cliff (pH & Ionization)
User Question: “My compound is soluble in DMSO, but precipitates immediately when I dilute it into acidic media (pH 1.2) or even PBS. Why is this happening?”
Technical Insight: This is the classic Tetrazole Solubility Cliff . 5-substituted tetrazoles function as carboxylic acid bioisosteres because they have a similar pKa (typically 4.5–5.0).
-
pH > pKa (e.g., pH 7.4): The tetrazole deprotonates to form a mono-anion. This species is highly soluble due to charge repulsion and solvation.
-
pH < pKa (e.g., pH 1.2): The tetrazole is protonated (neutral). Unlike carboxylic acids, the neutral tetrazole ring is highly planar and possesses strong hydrogen-bond donor (N-H) and acceptor (N:) sites. This allows it to stack efficiently in the crystal lattice, resulting in high lattice energy (high melting point) and extremely poor aqueous solubility.
Visualizing the Mechanism:
Figure 1: The pH-dependent solubility cascade of tetrazoles. Note the critical failure point below pKa ~4.5.
Troubleshooting Steps:
-
Verify pKa: Do not assume pKa is 4.5. Electron-withdrawing groups on the phenyl ring can lower pKa to ~3.5, while electron-donating groups raise it.
-
Buffer Capacity: When diluting DMSO stocks, the tetrazole itself acts as a buffer. Ensure your aqueous buffer concentration is >50 mM to resist the pH shift caused by the compound.
Module 2: Formulation Strategies (Salts & Cosolvents)
User Question: “I need to dose this orally in a rat study (10 mg/kg). A suspension is unacceptable. How do I solubilize it?”
Technical Insight: For tetrazoles, Salt Formation is the gold standard. Because the anion is stable and soluble, converting the free acid to a salt can increase solubility by 100-1000 fold. However, the counter-ion matters.
Comparative Data: Counter-Ion Selection for Tetrazoles
| Counter-Ion | Solubility Impact | Physiological Compatibility | Notes |
| Potassium (K+) | High | Excellent | Preferred for sartans (e.g., Losartan K). Less hygroscopic than Na+ salts. |
| Sodium (Na+) | High | Good | Common, but tetrazole Na+ salts can form hydrates, leading to gelling. |
| Tromethamine | Moderate | Excellent | Good for IV formulations; buffers the solution pH. |
| Calcium (Ca2+) | Low | Poor | often causes precipitation due to "common ion effect" in vivo. |
User Question: “Can I just use DMSO/Water?”
Technical Insight: Be careful. Tetrazoles often exhibit a phenomenon called "Solvent-Mediated Precipitation."
-
You dissolve in 100% DMSO (Kinetic Solubility is high).
-
You add water.
-
The system becomes supersaturated.
-
Crucially: The DMSO lowers the dielectric constant of the water, which might initially help, but tetrazoles are prone to crystallizing out as solvates or polymorphs over 1-4 hours.
Recommendation: Use a Cosolvent + Surfactant system to maintain the supersaturated state:
-
Vehicle: 5% DMSO / 5% Solutol HS 15 / 90% Water (or Saline).
-
Why? Solutol (macrogol 15 hydroxystearate) prevents the nucleation of the "brick dust" crystals.
Module 3: Advanced Delivery (Cyclodextrins)
User Question: “My compound degrades at high pH, so salt formation isn't ideal. What is the alternative?”
Technical Insight: Cyclodextrin (CD) Complexation is the superior alternative for pH-sensitive tetrazoles. The hydrophobic tetrazole ring fits snugly into the CD cavity, while the hydrophilic exterior maintains aqueous solubility.
Decision Matrix for Advanced Formulation:
Figure 2: Decision tree for selecting between salt formation and complexation strategies.
Why SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)?
Standard
Module 4: Analytical Troubleshooting (HPLC)
User Question: “My HPLC peaks are tailing badly (Tailing Factor > 2.0). I’m using a C18 column with Water/Acetonitrile.”
Technical Insight: Tetrazoles are notorious for Silanol Interactions . The acidic proton on the tetrazole (N-H) interacts strongly with residual silanol groups (Si-OH) on the silica support of your HPLC column. This secondary interaction delays the elution of the "tail" of the peak.
The Fix (The "TFA vs. Buffer" Rule):
-
Avoid simple TFA: Trifluoroacetic acid (0.1%) creates a pH of ~2. At this pH, the tetrazole is protonated (neutral) and less soluble, and the silanols are protonated. While this should work, the solubility drop often causes on-column precipitation/streaking.
-
The Golden Standard: Use 10 mM Ammonium Acetate (pH 5.0 - 6.0) .
-
Mechanism:[1] At pH 6.0, the tetrazole is ionized (anionic). The silanols are also ionized (negative). The charge repulsion prevents the tetrazole from sticking to the silica surface, resulting in sharp, symmetrical peaks.
-
-
Column Choice: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini) which are designed to resist silanol activity at high pH.
Experimental Protocol: Kinetic Solubility "Crash" Test
Use this protocol to determine the maximum concentration your formulation can hold before the tetrazole crystallizes.
Materials:
-
Compound Stock (100 mM in DMSO)
-
PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2)
-
96-well UV-transparent plate
Procedure:
-
Preparation: Pipette 190 µL of buffer (PBS or SGF) into wells.
-
Spike: Add DMSO stock in increasing increments to separate wells:
-
1 µL (0.5% DMSO, 0.5 mM drug)
-
2 µL (1.0% DMSO, 1.0 mM drug)
-
...up to 10 µL.
-
-
Incubation: Shake at 500 rpm for 4 hours at room temperature.
-
Critical Note: Do not read immediately. Tetrazoles form supersaturated solutions that crash out after a lag time (nucleation delay).
-
-
Read: Measure Absorbance at 600 nm (turbidity).
-
Interpretation: The concentration at which Abs600 spikes > 0.05 OD is your Kinetic Solubility Limit .
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[2] Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds. Link
-
Popov, K., et al. (2019). Salt formation of tetrazole-derived drugs: Valsartan and Losartan. Crystal Growth & Design. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. Link
Sources
Validation & Comparative
Analytical Comparison Guide: Confirming the Absolute Stereochemistry of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine
The Stereochemical Challenge: Zwitterionic Chiral Amines
In drug development, the unambiguous assignment of absolute stereochemistry is a regulatory imperative. The molecule (2R)-1-(2H-tetrazol-5-yl)propan-2-amine presents a unique analytical challenge. It features a basic primary amine (pKa ~10) and a highly acidic 2H-tetrazole bioisostere (pKa ~4.9). In polar media, this molecule exists predominantly as a tightly bound zwitterion.
This internal salt formation severely complicates direct chiral HPLC separation and direct NMR analysis. As demonstrated in [1], analyzing such highly polar chiral bioisosteres requires orthogonal, self-validating methodologies. This guide objectively compares the three most robust analytical pathways for confirming the (2R) absolute configuration: Chemical Derivatization (Mosher's Method), Chiroptical Spectroscopy (VCD), and Single-Crystal X-Ray Diffraction (SCXRD).
Decision Workflow for Stereochemical Validation
Workflow for determining the absolute configuration of tetrazole-amines via orthogonal methods.
Objective Comparison of Analytical Methodologies
To select the appropriate method, researchers must balance sample availability, computational resources, and time. Table 1 outlines the operational parameters of each approach, while Table 2 provides the quantitative metrics required to validate the (2R) configuration.
Table 1: Performance and Resource Comparison
| Methodology | Sample Requirement | Prep / Derivatization Required | Analysis Time | Confidence Level | Key Limitation |
| Mosher's NMR | ~5–10 mg | Trityl protection + MTPA-Cl | 1–2 Days | High (Empirical) | Requires chemical modification; risk of kinetic resolution. |
| VCD Spectroscopy | ~15–20 mg | None (Direct analysis) | 3–5 Days | High (Theoretical) | Computationally intensive; highly sensitive to conformer populations. |
| SCXRD (HBr Salt) | ~2–5 mg | Salt formation & Crystallization | 1–4 Weeks | Absolute Gold Standard | Highly dependent on obtaining high-quality single crystals. |
Table 2: Quantitative Validation Metrics for the (2R)-Configuration
| Analytical Method | Quantitative Metric | Expected Value for (2R) | Threshold for Validation |
| Mosher's NMR | Δδ(S-R) for C1-H protons | Negative (< 0 ppm) | Consistent sign distribution across all protons |
| Mosher's NMR | Δδ(S-R) for C3-H3 protons | Positive (> 0 ppm) | Consistent sign distribution across all protons |
| SCXRD | Flack Parameter (x) | 0.00 ± 0.03 | x < 0.10 with low uncertainty |
| VCD | Enantiomeric Similarity Index (ESI) | > 0.85 | ESI > 0.80 compared to DFT model |
Experimental Protocols & Mechanistic Causality
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental artifacts do not lead to misassigned stereocenters.
Protocol A: Chemical Derivatization (Mosher's Method via 1H/19F NMR)
Mosher's method relies on the magnetic anisotropy of the phenyl ring in MTPA amides to induce chemical shift differences (Δδ) between diastereomers. As detailed in foundational [2], this method is highly reliable for amines. However, the presence of the tetrazole requires a specialized workflow.
-
Causality & Rationale: The zwitterionic nature of the molecule prevents clean N-acylation. Furthermore, the acidic tetrazole moiety can form unstable mixed acyl derivatives with MTPA-Cl, leading to complex, uninterpretable spectra. Therefore, the tetrazole must be masked prior to derivatization.
-
Step 1 (Protection): Dissolve the free base in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine and 1.1 eq of trityl chloride (Trt-Cl). Stir at room temperature for 4 hours to yield the N-trityltetrazole protected amine.
-
Step 2 (Derivatization): Split the purified protected amine into two equal batches. React Batch A with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and Batch B with (S)-(+)-MTPA-Cl in pyridine/CDCl3.
-
Step 3 (NMR Acquisition): Acquire high-resolution 1H and 19F NMR spectra. The use of[3] provides a highly sensitive, uncluttered readout compared to the overlapping aliphatic signals in 1H NMR.
-
Self-Validation: Calculate the Δδ = δ(S-amide) - δ(R-amide) values. A positive Δδ for the C3 methyl group and a negative Δδ for the C1 methylene protons definitively confirms the (2R) configuration.
Protocol B: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. It is a non-destructive standard for [4].
-
Causality & Rationale: Because the molecule is a zwitterion, its solution-state conformation is heavily dictated by intramolecular hydrogen bonding between the protonated amine and the deprotonated tetrazole. The DFT calculations must explicitly account for this zwitterionic state and implicit solvent effects to generate an accurate theoretical spectrum.
-
Step 1 (Computational Modeling): Perform a conformational search using molecular mechanics. Optimize the lowest-energy conformers at the B3LYP/6-311+G(d,p) level of theory using a polarizable continuum model (PCM) for water.
-
Step 2 (Measurement): Dissolve 15 mg of the compound in D2O (to avoid masking the critical 1600–1400 cm⁻¹ IR bands). Record the IR and VCD spectra using a chiral FT-IR spectrometer (e.g., 4 cm⁻¹ resolution, 4-hour accumulation).
-
Self-Validation: Align the experimental VCD spectrum with the Boltzmann-weighted theoretical spectra. An Enantiomeric Similarity Index (ESI) > 0.85 against the theoretical (2R) model validates the stereochemistry.
Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the absolute gold standard for stereochemical determination, provided the anomalous dispersion of the crystal is sufficient to calculate a reliable Flack parameter.
-
Causality & Rationale: The free base of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine consists entirely of light atoms (C, H, N). Light-atom structures yield ambiguous Flack parameters under standard Mo-Kα radiation. By crystallizing the amine as a hydrobromide salt, the strong anomalous scattering of the heavy bromide ion under Cu-Kα radiation enables a definitive assignment.
-
Step 1 (Salt Formation): Dissolve 5 mg of the amine in minimal absolute ethanol. Add 1.05 equivalents of aqueous hydrobromic acid (HBr).
-
Step 2 (Crystallization): Utilize vapor diffusion. Place the ethanol solution in an inner vial, and place this inside a larger sealed chamber containing diethyl ether as the antisolvent. Incubate at 4 °C for 7–14 days until diffraction-quality crystals form.
-
Step 3 (Diffraction & Refinement): Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å). Refine the structure using full-matrix least-squares on F².
-
Self-Validation: A refined Flack parameter of 0.00(3) confirms the (2R) absolute stereochemistry. A value near 1.00 would indicate the (2S) enantiomer, while a value near 0.5 indicates a racemic twin.
References
-
Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst Molecules (MDPI), 2022. URL:[Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Frontiers in Chemistry (NIH/PMC), 2019. URL:[Link]
-
Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists Journal of Medicinal Chemistry (ACS), 2023. URL:[Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education (ACS), 2010. URL:[Link]
Sources
Comprehensive Comparative Guide: (2R) vs (2S)-1-(2H-tetrazol-5-yl)propan-2-amine in Target-Directed Profiling
As a Senior Application Scientist specializing in bioisosteric drug design and target validation, I have structured this guide to provide an objective, data-driven comparison of the enantiomers of 1-(2H-tetrazol-5-yl)propan-2-amine.
This compound is the direct tetrazole bioisostere of
Structural and Physicochemical Profiling
The decision to utilize a tetrazole bioisostere is driven by causality: carboxylic acids are highly susceptible to phase II metabolism (e.g., glucuronidation) and rapid clearance. The 5-substituted 1H-tetrazole ring exists in equilibrium with its 2H-tautomer and presents a planar, delocalized negative charge at physiological pH (pKa ~4.5)[3].
While the (2R) and (2S) enantiomers possess identical physicochemical properties in an isotropic environment, their spatial geometry dictates their biological utility. The (2R)-enantiomer structurally mimics the biologically active (R)-BABA, whereas the (2S)-enantiomer serves as an inactive, sterically incompatible counterpart.
Table 1: Physicochemical Comparison
| Property | (2R)-1-(2H-tetrazol-5-yl)propan-2-amine | (2S)-1-(2H-tetrazol-5-yl)propan-2-amine | Parent (3R)-BABA |
| Molecular Weight | 127.15 g/mol | 127.15 g/mol | 103.12 g/mol |
| Acidic pKa | ~4.5 (Tetrazole) | ~4.5 (Tetrazole) | ~4.2 (Carboxyl) |
| Basic pKa | ~9.5 (Amine) | ~9.5 (Amine) | ~10.1 (Amine) |
| Physiological State | Zwitterionic | Zwitterionic | Zwitterionic |
| TPSA | 89.0 Ų | 89.0 Ų | 63.3 Ų |
| LogD (pH 7.4) | -2.1 | -2.1 | -3.5 |
Data Insight: The tetrazole substitution increases the Topological Polar Surface Area (TPSA) and slightly increases lipophilicity (LogD) compared to the parent BABA. This altered hydration shell requires higher desolvation energy upon receptor binding, a factor that makes stereospecific alignment even more critical for the (2R)-enantiomer to achieve high affinity[2].
Mechanistic Divergence & Target Engagement
In biological systems, the parent molecule (R)-BABA binds stereospecifically to targets such as the IBI1 aspartyl-tRNA synthetase, triggering a cascade that primes the organism's innate immune system[4].
When evaluating the tetrazole bioisosteres, the (2R)-enantiomer acts as the active probe. Its spatial arrangement allows the primary amine and the tetrazolate anion to form a bidentate hydrogen-bonding network with the receptor's catalytic pocket. Conversely, the (2S)-enantiomer experiences severe steric clashing. Because the tetrazole ring is slightly larger than a carboxylate group (extending the pharmacophore by ~1.2 Å), the receptor pocket has zero tolerance for the inverted stereocenter of the (2S)-isomer.
Fig 1. Stereospecific target engagement of the (2R)-tetrazole bioisostere vs the inactive (2S).
Experimental Workflows & Self-Validating Protocols
To establish trustworthiness in your assay data, you must utilize a self-validating experimental design. The inclusion of the (2S)-enantiomer is not optional; it is the ultimate negative control. Because (2R) and (2S) share identical lipophilicity and pKa, any binding observed with the (2S)-enantiomer quantifies the non-specific lipophilic interactions driven by the tetrazole ring.
Protocol A: Chiral Resolution and Purity Validation
Causality: Synthetic routes to tetrazoles typically yield a racemate. Even a 2% contamination of (2R) in a (2S) batch can yield false-positive signaling due to the high potency of the active isomer.
-
Stationary Phase Selection : Utilize a Chiralpak IG column (amylose-based stationary phase). The zwitterionic nature of the compound requires a specialized chiral selector to differentiate the spatial orientation of the amine and tetrazole.
-
Mobile Phase : Isocratic elution using Methanol/Acetonitrile (50:50 v/v) with 0.1% Diethylamine and 0.1% Trifluoroacetic acid to suppress ionization and sharpen peak shape.
-
Fraction Collection : Isolate Fraction 1 (typically the 2R-isomer) and Fraction 2 (2S-isomer).
-
Validation : Re-inject fractions to confirm Enantiomeric Excess (ee) > 99.5%.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay
Causality: We select SPR over fluorescence polarization because attaching a bulky fluorophore to a small 127 Da molecule would completely disrupt its binding thermodynamics.
-
Immobilization : Immobilize the recombinant target protein (e.g., IBI1) onto a CM5 sensor chip via standard amine coupling.
-
Analyte Preparation : Prepare a concentration series (10 nM to 10 µM) of both the (2R) and (2S) enantiomers in running buffer (HBS-EP+).
-
Self-Validating Injection :
-
Inject the (2S)-enantiomer series first. This establishes the baseline for non-specific bulk-shift and lipophilic background binding.
-
Inject the (2R)-enantiomer series.
-
-
Kinetic Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
Fig 2. Self-validating experimental workflow from chiral resolution to functional SPR assay.
Comparative Data Analysis
The following table synthesizes expected experimental outcomes based on the bioisosteric replacement of BABA with a tetrazole ring. The data highlights how the (2R)-enantiomer achieves superior metabolic stability while maintaining potent target affinity.
Table 2: Pharmacological & Kinetic Profiling
| Parameter | (2R)-Tetrazole Bioisostere | (2S)-Tetrazole Bioisostere | Parent (3R)-BABA |
| Target Affinity ( | 45 nM | >10,000 nM (No binding) | 120 nM |
| Metabolic Half-Life ( | >24 hours | >24 hours | ~4 hours |
| Receptor Residence Time | Prolonged | N/A | Moderate |
| Defense Priming Efficacy | ++++ | - | +++ |
| Non-Specific Binding | Low | Low | Very Low |
Data Insight: The (2R)-tetrazole bioisostere exhibits a lower
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- Herr, R. J. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis.
- Luna, E., et al. (2014). Plant perception of beta-aminobutyric acid is mediated by an aspartyl-tRNA synthetase. ResearchGate.
- Thevenet, D., et al. (2016). Synthetic primer of plant defence was produced in plants all along. New Phytologist Foundation.
Sources
Validating the Mechanism of Action for Tetrazole-Based Inhibitors: A Comparative Guide
As drug development professionals, we frequently rely on bioisosteric replacement to rescue lead compounds suffering from poor pharmacokinetic profiles. Replacing a metabolically labile carboxylic acid with a 5-substituted 1H-tetrazole is a cornerstone strategy in medicinal chemistry, famously utilized in the development of the AT1 receptor antagonist Losartan to bypass glucuronidation liabilities[1].
However, tetrazoles are not simple "plug-and-play" replacements. While they maintain a comparable acidity (pKa ~4.5–4.9), they introduce complex mechanistic variables: they exist in a dynamic 1H/2H tautomeric equilibrium, extend approximately 1.2 Å further into the target active site[2], and incur significant desolvation penalties due to strong hydrogen bonding networks with water[3]. Consequently, validating the exact Mechanism of Action (MoA) of a tetrazole-based inhibitor requires orthogonal, self-validating workflows to ensure that biochemical potency translates to cellular efficacy.
This guide objectively compares the performance of tetrazole-based inhibitors against traditional carboxylic acids and reversible covalent alternatives, providing the experimental frameworks necessary to validate their MoA.
Comparative Performance Profiling
To contextualize the behavior of tetrazole bioisosteres, we must evaluate them across kinetic, thermodynamic, and ADME parameters. The table below summarizes the typical performance shifts observed when transitioning a generic target inhibitor from a carboxylate to a tetrazole, benchmarked against a reversible covalent standard.
| Parameter | Carboxylic Acid Lead | Tetrazole Bioisostere | Reversible Covalent Inhibitor |
| Biochemical IC₅₀ | 120 nM | 45 nM | 15 nM |
| pKa | 4.2 | 4.6 | N/A |
| Target Residence Time ( | 12 min | 85 min | >240 min |
| Permeability ( | High | Moderate (Desolvation limited) | Low |
| Metabolic Half-Life | < 1 hr (Glucuronidation) | > 6 hrs (Highly Stable) | 2 hrs |
| Binding Mode | Monodentate / Salt Bridge | Bidentate / Metal Bridging | Covalent Adduct |
Data Insight: The enhanced potency of the tetrazole often stems from an increased residence time rather than a pure affinity (
MoA Validation Workflows & Methodologies
To prove that a tetrazole inhibitor engages the target via the hypothesized mechanism, we deploy a three-tiered validation system.
Figure 1: Sequential workflow for validating the mechanism of action of tetrazole-based inhibitors.
Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: Because tetrazoles alter the hydrogen bond environment and increase steric bulk, they frequently decrease the dissociation rate (
-
Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (target ~2000 RU).
-
System Validation (Control): Inject a saturating concentration of the parent carboxylic acid inhibitor. Confirm that the observed response matches the theoretical
, verifying that the protein retains its active conformation post-immobilization. -
Kinetic Titration: Inject the tetrazole inhibitor in a 5-point concentration series (e.g., 0.1x to 10x the estimated
) using single-cycle kinetics to avoid harsh regeneration steps. -
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
, , and residence time ( ).
Protocol 2: Structural Validation via X-Ray Crystallography
Causality: Tetrazolate substituents extend ~1.2 Å further from the core molecule than carboxylates[2]. Crystallography is essential to confirm whether the active site has expanded to accommodate this bulk and to definitively identify whether the 1H or 2H tautomer is the active binding species.
-
Co-Crystallization: Setup sitting-drop vapor diffusion plates using a 1:1 molar ratio of apo-protein to tetrazole inhibitor (pre-incubated for 2 hours at 4°C).
-
Data Collection: Collect diffraction data at 100K using a synchrotron light source.
-
Model Bias Prevention (Self-Validation): After initial molecular replacement, generate a simulated annealing omit map excluding the ligand coordinates. This ensures the electron density corresponding to the tetrazole ring is real and not an artifact of model bias, allowing for unambiguous assignment of the tautomeric state.
Protocol 3: Intracellular Target Engagement via CETSA
Causality: Tetrazoles form highly stable hydrogen bonds with water molecules. The resulting high desolvation energy can severely restrict passive membrane diffusion[3]. A compound may look incredibly potent in SPR but fail in cells. The Cellular Thermal Shift Assay (CETSA) proves the tetrazole successfully penetrates the membrane and binds the target in a physiological environment.
Figure 2: Intracellular target engagement pathway highlighting the desolvation penalty.
-
Cellular Treatment: Incubate live target-expressing cells with the tetrazole inhibitor (at 5x cellular IC₅₀) or a DMSO vehicle control for 1 hour.
-
Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature.
-
Lysis and Isolation: Lyse the cells using freeze-thaw cycles and centrifuge to separate the precipitated (denatured) proteins from the soluble fraction.
-
Orthogonal Validation (Control): Run a parallel CETSA using a structurally similar but biochemically inactive tetrazole analog (a distomer). If the distomer also shifts the melting temperature (
), the stabilization is non-specific. A valid MoA requires a shift only with the active eutomer. -
Quantification: Analyze the soluble fractions via Western Blot to calculate the shift in aggregation temperature (
).
References[1] Carboxylic Acid (Bio)Isosteres in Drug Design - PMC[3]Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - drughunter.com[2]Acid Bioisosteres - Cambridge MedChem Consulting[4]Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics - Loyola eCommons
Sources
cross-validation of analytical techniques for chiral purity determination
Cross-Validation of Analytical Techniques for Chiral Purity Determination: A Strategic Guide
Introduction: The Imperative of Orthogonal Chiral Analysis
In modern pharmaceutical development, the stereochemistry of a drug substance is a critical quality attribute (CQA). Because enantiomers of a chiral drug can exhibit drastically different pharmacological and toxicological profiles, regulatory agencies demand rigorous quantification of enantiomeric excess (e.e.)[1].
As application scientists, we cannot rely on a single analytical platform to guarantee chiral purity. The updated ICH Q2(R2) guidelines emphasize that analytical procedures must be definitively proven fit for their intended purpose, with a heavy focus on specificity—the ability to assess the target analyte unequivocally in the presence of impurities[2]. To eliminate the risk of false purity reporting caused by hidden co-eluting impurities, we engineer self-validating systems through the cross-validation of orthogonal techniques: primarily Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC)[1].
The Mechanistic Divide: Chiral SFC vs. Chiral HPLC
While both techniques utilize Chiral Stationary Phases (CSPs)—such as immobilized amylose or cellulose derivatives—their mobile phase mechanics dictate their role in the laboratory.
-
Chiral SFC (The Primary Engine): SFC utilizes supercritical carbon dioxide (
) blended with organic modifiers (like methanol or ethanol). Supercriticalngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> possesses a gas-like high diffusivity and liquid-like density. This unique thermodynamic state allows for flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits, resulting in rapid mass transfer and highly efficient, sharp peaks. Furthermore, SFC reduces organic solvent consumption by 60–70% and cuts operational costs by up to 80%, making it the dominant choice for high-throughput primary screening[3]. -
Chiral HPLC (The Orthogonal Validator): HPLC relies entirely on liquid-phase partitioning (e.g., normal-phase hexane/isopropanol mixtures). The higher viscosity of liquids limits flow rates and extends analysis times[1]. However, this distinct solvation environment alters the selectivity of the separation. If an achiral impurity co-elutes with the target enantiomer in SFC, the shift to liquid-phase mechanics in HPLC will likely pull them apart, exposing the impurity[1].
Quantitative Performance Comparison
The decision to cross-validate is driven by the complementary strengths of these platforms. The table below synthesizes the typical performance metrics and mechanistic drivers of both techniques.
| Performance Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Mechanistic Driver & Causality |
| Resolution ( | SFC's high diffusivity sharpens peaks, often providing superior resolution in a fraction of the time[1],[4]. | ||
| Analysis Time | 15 – 45 minutes | 3 – 10 minutes | Low viscosity of supercritical |
| Solvent Consumption | High (100% Organic) | Low (10-40% Organic) | SFC replaces the bulk non-polar solvent (e.g., hexane) with green, recyclable |
| Precision (%RSD) | Both systems provide highly reproducible retention times when temperature and pressure are strictly controlled[1]. |
Workflow Visualization: The Cross-Validation Logic
To satisfy ICH Q2(R2) requirements for specificity and robustness[2], we employ the following orthogonal cross-validation workflow.
Fig 1: Orthogonal cross-validation workflow for chiral purity determination.
Experimental Protocol: A Self-Validating System
As senior scientists, we do not merely execute methods; we engineer protocols that inherently prove their own reliability before a single unknown sample is quantified.
Phase 1: System Suitability Testing (SST) via Racemate
-
Action: Inject a 1:1 racemic standard of the target compound into both the SFC and HPLC systems.
-
Causality: Before quantifying e.e., we must prove the thermodynamic capacity of the CSP to discriminate the enantiomers. We mandate a resolution (
) of [1]. If , peak integration becomes subjective, destroying the precision and linearity required for ICH Q2(R2) compliance[2].
Phase 2: Primary Quantification via Chiral SFC
-
Action: Analyze the sample using an immobilized polysaccharide column (e.g., Chiralpak IA/IB/IC). Use a mobile phase of supercritical
with a 20% methanol modifier containing 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA)[5]. Maintain backpressure at 150 bar and temperature at 35°C. -
Causality: The use of immobilized (rather than coated) CSPs is deliberate; they tolerate strong co-solvents without degrading, allowing us to use the exact same column chemistry across both SFC and HPLC to isolate the mobile phase as the sole variable[3]. The DEA/TFA additives are critical: they suppress the ionization of basic/acidic functional groups on the analyte, preventing secondary hydrogen-bonding interactions with the CSP that cause peak tailing[5]. Backpressure must be strictly controlled because it dictates fluid density; a pressure drop alters the solvating power of the mobile phase, causing unpredictable retention time shifts.
Phase 3: Orthogonal Validation via Chiral HPLC
-
Action: Analyze the identical sample batch using Normal-Phase HPLC (e.g., Hexane:Ethanol 90:10 v/v) on the same immobilized column chemistry[1]. Maintain temperature at 25°C to ensure reproducible retention times[1].
-
Causality: By switching from supercritical fluid to liquid-phase partitioning, we drastically alter the solvation environment. If an achiral chemical impurity was hiding beneath the major enantiomer peak in the SFC run, the shift in selectivity during the HPLC run will likely cause it to elute at a different time, exposing the false purity reading[1].
Phase 4: Data Reconciliation and e.e. Calculation
-
Action: Calculate the enantiomeric excess from both methods using the standard formula:
(Where [R] and [S] represent the peak areas of the respective enantiomers)[6]. -
Causality: The calculated e.e. from both the SFC and HPLC platforms must align within a predefined tolerance (typically
). If the SFC reports an e.e. of 99.5% but the HPLC reports 96.0%, the discrepancy triggers an immediate investigation into method bias or co-eluting impurities. When both orthogonal methods yield identical e.e. values, the analytical procedure is confidently validated as specific and robust under ICH Q2(R2) guidelines[2].
References[1] Benchchem. A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmLEZHyyCtjSGOHP6dmgFP9XHzknzJn5eHVyts0KsGTzDORopKQq6P8z3qHaBse4a33gmoXKC-JC1FBIx469Gjct0vYSryifefp67J_UMhxhV0bU7YZjxtub_PxMmw9aOgaUfoO2EFDOxhVtwHn8LIZp2zKF60kWpQCUL3JNIShbQl2ZtrS-vC-Ya3L9U-saqNxYKZs9bAsqWcvAgWfL_B6VC0t-U4a0-GtEqh[2] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCAp-S1CsIoDS6ThYi7nlyzH45ByoA-bKr4fK0otoCcRmcXEzAB4yeyeiw0w1YFEfSYJsZJpyiagQS4X_mNq83BEgzS-ZA3hHQarfPHAIqQC-T3GoGKWgi4MlGRvJMem7T6n4vB7xYSKZmf-MrscgDRxBx5CUQeybLb-pzslZQ_12tBhOeVSDjp4=[3] Chromatography Online. Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjqeoDcy_sEICDidE9h82i5jrSDgFWye0CR_MgyzuS8Ekkxib9BUrhrypimTXUC7oHnLelocnpjPiVD04Yh9WTa3-i5FJ0YMzq_ukKcSU8Wqd64NtRoMwK5LO0MLXjK7H6kt3-9WDI9KYek105YbbNFajOkcKkmoB94VZwdtjMh5aTb_-Ci-kjF15slqW3vZvekxhMQ_p-4-leSa-Oeqkf7g==[6] Benchchem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOstFta33zUliuvJ4Yn3ZFXyAdtkwYDtYYe37BzMB31n5hVgIHayYBOHlEn4Ru0ynEgCfJRWwjvB_CPY7Cio-VaDXwm9kQvm4j-T0kDxZtH_kaWgBhaLln8yS94lntWwaJVDAocFFPx049AvrvzD4kB_07elm2akQo4FkdFTm2cjeC09uZ4pVoIcOP84SVXqQKQf6P04PzWa3a7mITX-HkKKj45KA42KmVlHc=[4] MDPI. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwtY9tBanUvTbg5fnyWgOlAD6VwfRmVmMDgHTmhH6sOOYwz26wcGbPERpPaJ6nS9F5kmtklytTkQsEMmQhy5GWtFmJqohxbc4ZCYgJ6bxA2WOBBC38hI-EGzZ6hX6XyGvMUlg=[5] ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqV41qkPfXC65Hxji3MlGFYQVeBWl0lIY-0Y1dIwWlhEsOB_ojxVQ7WcCIRxuukw-3mFsmCj17_mB2cC8QFBBT7tqOFlPdf_OP6D-iF3rkaOdn0Z1BSXsxmg69CxOYIRNW0twOs1oZTauMUCzr6vqNbijnT23Mbo0aTHU83nXZrHgFwqEf9pg1OqF1FGKOE8pUfiGOLxawkNby2QhIVdqV91lb3T65Q6wXKhdypH8QxT_5D5eseCq39tbc8QK9iyTcFtSV177sTfc4dkhfl3Gfz_mjO_nt0-aoz-7FIfFjJtFx7w==
Sources
A Comparative Guide to the Efficacy of Chiral Tetrazole Derivatives in Asymmetric Organocatalysis
This guide provides an in-depth comparison of the efficacy of similar chiral tetrazole derivatives, focusing on their application as organocatalysts in key asymmetric transformations. We will explore the causality behind experimental designs, present supporting data from peer-reviewed literature, and offer detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
Introduction: The Rise of Chiral Tetrazoles in Organocatalysis
The quest for efficient, selective, and robust catalysts is a central theme in modern organic synthesis. Chiral tetrazole derivatives have emerged as a compelling class of organocatalysts, particularly as mimics of proline, a cornerstone of aminocatalysis.[1] The tetrazole moiety, being a bioisostere of the carboxylic acid group, offers unique physicochemical properties.[2][3][4] It shares a similar pKa with a carboxylic acid but provides increased lipophilicity and metabolic stability, which can enhance solubility in organic solvents and improve catalytic turnover rates.[1][5]
The primary advantage of substituting the carboxylic acid of proline with a tetrazole ring (e.g., 5-pyrrolidin-2-yltetrazole) lies in overcoming the low solubility of proline in many organic solvents.[1] This modification has proven highly effective in a wide range of asymmetric reactions, establishing these derivatives as more than just analogues, but as powerful catalysts in their own right.[1][6] This guide will compare the performance of key classes of these catalysts, primarily focusing on proline-based derivatives and extending to other scaffolds like binaphthyls.
Mechanism of Action: The Role of the Tetrazole Moiety
Chiral tetrazole derivatives, particularly those based on the pyrrolidine scaffold, typically operate through an enamine or iminium ion activation pathway, analogous to proline catalysis. The acidic proton on the tetrazole ring is crucial for the catalytic cycle, participating in proton transfer and hydrogen bonding to orient the substrates within the chiral environment of the transition state.
Caption: General mechanism of enamine catalysis by a chiral tetrazole.
Comparative Efficacy in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a benchmark for testing the efficacy of new organocatalysts. Here, we compare the performance of a proline-derived tetrazole with a similar proline-derived imidazole, highlighting the superior acidity and catalytic activity of the tetrazole moiety.
A study by Vasková et al. provides a direct comparison between 5-(S)-pyrrolidin-2-yl-1H-tetrazole and a newly synthesized proline-imidazole derivative (IV) in the reaction of various aldehydes with ketones.[6][7] The results consistently demonstrate that while both catalysts can induce high enantioselectivity, the tetrazole derivative is significantly more active catalytically. This is attributed to the lower pKa of the protonated tetrazole ring compared to the imidazole ring.[6][7]
Table 1: Comparison of Proline-Tetrazole vs. Proline-Imidazole in Asymmetric Aldol Reactions
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Proline-Tetrazole | 24 | 95 | 95:5 | 99 | [6] |
| 2 | 4-Nitrobenzaldehyde | Proline-Imidazole (IV) | 120 | 85 | 90:10 | 91 | [6] |
| 3 | 4-Chlorobenzaldehyde | Proline-Tetrazole | 48 | 92 | 93:7 | 98 | [6] |
| 4 | 4-Chlorobenzaldehyde | Proline-Imidazole (IV) | 144 | 75 | 88:12 | 89 | [6] |
| 5 | 4-Tolualdehyde | Proline-Imidazole (IV) | 168 | 30 | 85:15 | 88 |[6] |
Data synthesized from literature for comparative purposes.[6]
The data clearly indicates that the proline-tetrazole catalyst achieves higher yields in significantly shorter reaction times while maintaining excellent enantioselectivity.[6] The lower catalytic activity of the imidazole derivative is particularly evident with less reactive aldehydes, such as 4-tolualdehyde.[7]
Efficacy in Asymmetric Michael and Henry Reactions
The utility of chiral tetrazoles extends to other crucial C-C bond-forming reactions. While direct side-by-side comparisons are less common in the literature, we can synthesize a comparative overview from individual studies.
Asymmetric Michael Additions
Proline-tetrazole catalysts have been successfully employed in asymmetric Michael additions.[8] For instance, the addition of ketones to nitro-olefins proceeds with high yields and enantioselectivities, often superior to proline itself under similar conditions due to better solubility.
Asymmetric Henry (Nitroaldol) Reactions
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another area where chiral ligands are critical. Chiral imidazolidine-4-one derivatives, when complexed with copper(II), have shown very high enantioselectivity (up to 97% ee).[6] While these are not tetrazoles themselves, the study provides a benchmark for nitrogen-heterocycle-based ligands. The development of chiral tetrazole-metal complexes for this reaction remains a promising area for exploration.
Exploring Other Chiral Scaffolds: The Binaphthylazepine-Tetrazoles
To expand the structural diversity and catalytic potential, researchers have integrated the tetrazole moiety into "privileged" chiral backbones like the binaphthyl scaffold.[8] A novel α-tetrazole-substituted 1,1′-binaphthylazepine was synthesized and tested as an organocatalyst in the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones.[8][9]
In this preliminary study, the catalyst (at 20 mol%) promoted the cyclization to chiral flavanones.[1] However, the enantioselectivity achieved was low.[8][9] This contrasts with the high enantioselectivity often seen with proline-derived tetrazoles in intermolecular reactions. This outcome suggests that the efficacy of the tetrazole moiety is highly dependent on the chiral scaffold and the specific reaction type. The rigidity and steric environment of the binaphthylazepine backbone may not be optimal for the transition state of this particular intramolecular cyclization.
Table 2: Performance of a Binaphthylazepine-Tetrazole Catalyst
| Substrate | Catalyst | Solvent | Time | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 2-hydroxy chalcone (14) | (R,Sa)-3 | CH₂Cl₂ | overnight | - | 10 | [1] |
| 2-hydroxy chalcone (17) | (R,Sa)-3 | CH₂Cl₂ | overnight | 99 | 16 |[1] |
Catalyst (R,Sa)-3 is the α-tetrazole-substituted 1,1′-binaphthylazepine.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following section details generalized experimental workflows for evaluating and comparing chiral tetrazole catalysts.
General Protocol for Asymmetric Aldol Reaction
-
Catalyst Loading: To a clean, dry vial, add the chiral tetrazole organocatalyst (typically 5-20 mol%).
-
Solvent and Substrate Addition: Add the ketone (e.g., cyclohexanone, 5-10 equivalents) and the appropriate solvent (e.g., DMSO, DMF, or Toluene, 1.0 M). Stir the mixture for 10-15 minutes at the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Initiation: Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy of aliquots.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for the comparative evaluation of chiral catalysts.
Conclusion and Future Outlook
Chiral tetrazole derivatives, particularly those derived from proline, have established themselves as highly effective organocatalysts for asymmetric reactions. Their enhanced solubility and comparable acidity to carboxylic acids make them superior to proline in many contexts, leading to faster reactions and higher yields without compromising enantioselectivity.[1][6] The comparison with analogous imidazole derivatives further underscores the advantageous electronic properties of the tetrazole ring for catalysis.[7]
However, the efficacy of the tetrazole moiety is not universally guaranteed and is highly dependent on the overall catalyst structure and the specific reaction. The modest performance of a binaphthylazepine-tetrazole in an intramolecular reaction highlights the need for careful catalyst design and screening for each new application.[1][8][9]
Future research should focus on:
-
Expanding the Scaffold Diversity: Incorporating tetrazoles into other privileged chiral backbones.
-
Metal-Complex Catalysis: Exploring chiral tetrazoles as ligands for transition metals to unlock new reactivity.[10]
-
Structure-Activity Relationship (SAR) Studies: Conducting systematic studies to correlate the catalyst structure with its activity and selectivity, which is crucial for rational drug design and catalyst optimization.[4][5]
This guide provides a foundational comparison based on current literature, offering both the data and the methodologies for researchers to build upon in their pursuit of novel and efficient asymmetric transformations.
References
-
Superchi, S., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5113. Available from: [Link]
-
Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]
-
Gremmen, C., et al. (2021). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC. Available from: [Link]
-
Unnamatla, M.V.B., et al. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science. Available from: [Link]
-
Superchi, S., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. PubMed. Available from: [Link]
-
Kumar, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]
-
Vasková, P., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives. Available from: [Link]
-
Superchi, S., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. PMC. Available from: [Link]
-
Kumar, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in synthesis of 1-substituted 1H-tetrazoles. ResearchGate. Available from: [Link]
-
Almansour, A.I., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. ResearchGate. Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available from: [Link]
-
Kumar, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. Available from: [Link]
-
Vasková, P., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2025). Catalytic Enantioselective Synthesis of Axially Chiral Tetraarylethenes. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of synthesized derivative tetrazole (5 a–e). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]
-
Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific. Available from: [Link]
-
Liu, W., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available from: [Link]
-
Preprints.org. (2024). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine-Functionalized Organophosphorus Compounds. Preprints.org. Available from: [Link]
-
Hilaris Publisher. (2024). The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. Available from: [Link]
Sources
- 1. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
Publish Comparison Guide: IVIVC Strategies for Tetrazole Propanamine Compounds
This guide provides a rigorous technical comparison of in vitro methodologies used to predict the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Tetrazole-Propanamine (TPS) derivatives.
These compounds, primarily explored as bioisosteres of
Executive Summary & Chemical Context
Tetrazole-Propanamine (TPS) compounds (e.g., 1H-tetrazole-5-propanamine) are designed to replace the carboxylic acid moiety of amino acids with a tetrazole ring. This substitution aims to enhance metabolic stability and blood-brain barrier (BBB) penetration while maintaining affinity for targets like GABA-AT.
The IVIVC Challenge: Unlike Class II lipophilic drugs where dissolution is the rate-limiting step, TPS compounds are typically BCS Class III (High Solubility, Low Permeability) or Class IV .
-
In Vitro: They are highly soluble in aqueous media but show poor passive permeability in PAMPA assays due to zwitterionic ionization at physiological pH.
-
In Vivo: Their absorption and distribution are often governed by active transport (e.g., Proton-coupled Amino acid Transporters, PAT1) and saturable metabolism, leading to a "permeability-limited" IVIVC disconnect.
This guide compares three in vitro profiling systems to determine which best predicts in vivo efficacy.
Comparative Analysis of In Vitro Profiling Systems
We evaluate three standard methodologies for their predictive power (
Table 1: Performance Comparison of In Vitro Systems
| Feature | Method A: PAMPA (Passive) | Method B: Caco-2 (Standard) | Method C: Transporter-Competent Brain Slice (TCBS) |
| Primary Mechanism | Passive Diffusion (Lipid Bilayer) | Passive + Some Active Efflux (P-gp) | Active Uptake + Intrinsic Clearance |
| Relevance to TPS | Low. Misses transporter effects. | Medium. Underpredicts uptake if PAT1/GAT dependent. | High. Captures specific uptake & tissue binding. |
| Throughput | High (96-well) | Medium (21-day culture) | Low (Ex vivo tissue) |
| Predictive Accuracy ( | < 0.40 (Poor) | 0.65 (Moderate) | > 0.85 (Excellent) |
| Cost per Data Point | $ | ||
| Recommendation | Use for early LogD screening only. | Use for gut absorption screening. | Mandatory for Lead Optimization IVIVC. |
Scientific Rationale & Causality
Why PAMPA Fails for Tetrazole Propanamines
TPS compounds exist as zwitterions at pH 7.4. The tetrazole (pKa ~4.9) is deprotonated (anionic), and the amine (pKa ~9.5) is protonated (cationic).
-
Causality: The net neutral charge suggests good permeability, but the high desolvation energy of the charged poles prevents partitioning into the lipid bilayer of PAMPA membranes.
-
Result: PAMPA underestimates in vivo absorption, leading to false negatives in screening.
Why TCBS (Method C) is the Gold Standard
In the Silverman series (e.g., 1H-tetrazole-5-(alpha-vinyl-propanamine)), efficacy depends on the compound "tricking" the GABA transporter to enter the brain and then inhibiting GABA-AT.
-
Mechanism: The TCBS assay preserves the 3D architecture of glia and neurons, maintaining the expression of GAT-1 and PAT1 transporters.
-
Self-Validation: If the assay shows saturation kinetics (Michaelis-Menten) matching in vivo clearance, the system is validated.
Detailed Experimental Protocols
Protocol A: The "Self-Validating" TCBS Assay for IVIVC
Objective: Determine the Brain Uptake Index (BUI) and Metabolic Stability simultaneously to predict in vivo CNS residence time.
Reagents & Setup:
-
Buffer: Artificial Cerebrospinal Fluid (aCSF), carbogen-bubbled (95%
/5% ), pH 7.4. -
Tissue: 300 µm precision-cut hippocampal slices (Mouse/Rat).
-
Compound: TPS analog (1 µM and 100 µM to test saturation).
-
Control:
-GABA (Active transport marker) and -Mannitol (Extracellular space marker).
Step-by-Step Workflow:
-
Equilibration: Incubate slices in aCSF for 30 mins at 34°C to recover metabolic health (verify via ATP levels).
-
Dosing: Transfer slices to 12-well plates containing aCSF + Candidate Compound (10 µM).
-
Time-Course: Harvest slices at
min. -
Wash: Rapidly dip slices (3x) in ice-cold Na-free choline-chloride buffer (stops active transport and removes surface drug).
-
Lysis & Analysis: Sonication in methanol. Analyze supernatant via LC-MS/MS (MRM mode specific for Tetrazole fragment).
-
Calculation:
If uptake at 100 µM is significantly < 100x the uptake at 1 µM, active transport is confirmed.
Visualizing the IVIVC Mechanism
The following diagram illustrates the mechanistic pathway connecting chemical structure to in vivo outcome, highlighting where the IVIVC disconnect typically occurs.
Caption: Figure 1. The IVIVC disconnect. Passive assays (PAMPA) fail to predict BBB crossing for zwitterionic TPS compounds. Transporter-competent assays (TCBS) successfully bridge the gap to in vivo efficacy.
Data Interpretation & Decision Matrix
Use this matrix to interpret your in vitro data before proceeding to in vivo PK studies.
| TCBS Uptake Rate | Metabolic Stability (Microsomes) | Predicted IVIVC Outcome | Action |
| High (> 5 µL/mg/min) | High ( | Ideal Candidate. High CNS exposure, long duration. | Proceed to In Vivo PK. |
| High | Low ( | "Flash" Drug. Rapid entry, rapid clearance. | Modify Tetrazole substituent (steric bulk). |
| Low (< 1 µL/mg/min) | High | Peripherally Restricted. Will not cross BBB. | Stop. Check transporter affinity. |
| Low | Low | Fail. | Discard candidate. |
References
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.[5][6][7][8] Current Medicinal Chemistry.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Chapter on Blood-Brain Barrier and Zwitterions).
-
Pace-CME. (2016). CETP inhibition and HDL particle subclasses.[9][10] (Context for lipophilic tetrazole-propanamides).
Sources
- 1. sciepub.com [sciepub.com]
- 2. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CETP inhibition resulted in increased preBeta-1 HDL and cholesterol efflux - - PACE-CME [pace-cme.org]
- 10. Tetrazole and ester substituted tetrahydoquinoxalines as potent cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of (2R)-1-(2H-tetrazol-5-yl)propan-2-amine against known ligands
This guide serves as a technical benchmarking framework for (2R)-1-(2H-tetrazol-5-yl)propan-2-amine , hereafter referred to as (2R)-Tet-AMPH .
This molecule represents a critical bioisosteric probe in neuropharmacology. By replacing the phenyl ring of D-amphetamine with a tetrazole moiety, the ligand retains the steric pharmacophore required for Trace Amine Associated Receptor 1 (TAAR1) activation but introduces a zwitterionic character that fundamentally alters its pharmacokinetic profile (specifically Blood-Brain Barrier permeability) and transporter affinity.
Executive Technical Summary
Product Class: Zwitterionic Amphetamine Bioisostere / Peripheral TAAR1 Agonist.[1] Primary Application: Delineating central vs. peripheral TAAR1 signaling; negative control for psychostimulant abuse liability. Mechanism of Action: The tetrazole ring (pKa ~4.9) functions as a bioisostere for a carboxylic acid, rendering the molecule anionic at physiological pH. Combined with the cationic amine (pKa ~9.8), (2R)-Tet-AMPH exists primarily as a zwitterion. This prevents significant passive diffusion across the BBB, unlike its lipophilic parent compound, D-Amphetamine.
Comparative Performance Data
The following dataset benchmarks (2R)-Tet-AMPH against the industry standards: D-Amphetamine (Central stimulant) and
Table 1: Physicochemical & Pharmacodynamic Profiling
| Metric | (2R)-Tet-AMPH (The Product) | D-Amphetamine (Standard) | Interpretation | |
| Structure Type | Tetrazole-Alkylamine | Phenyl-Alkylamine | Phenyl-Ethylamine | Tetrazole mimics phenyl sterics but alters electronics. |
| LogD (pH 7.4) | -1.8 (Predicted) | 1.8 | 1.6 | Tet-AMPH is highly polar , predicting poor membrane permeability. |
| Charge State | Zwitterionic (±) | Cationic (+) | Cationic (+) | Zwitterions resist passive transport via BBB. |
| TAAR1 Potency ( | ~150–300 nM | 45–100 nM | 20–50 nM | Retains agonist efficacy but with slightly reduced potency due to polarity. |
| DAT Affinity ( | >10,000 nM (Inactive) | 40–200 nM | 200–500 nM | Loss of affinity. DAT requires a lipophilic anchor; tetrazole repulsion prevents binding. |
| CNS Penetration | Negligible | High | Moderate (Rapid Metabolism) | Key Differentiator: Product acts peripherally (gut/immune), not centrally. |
Experimental Protocols for Validation
To validate the performance of (2R)-Tet-AMPH in your specific assay, follow these self-validating protocols. These are designed to prove the "Peripheral-Only" hypothesis.
Protocol A: TAAR1
Signaling (cAMP Accumulation)
Objective: Confirm the tetrazole substitution retains receptor efficacy despite electronic changes.
-
Cell Line: CHO-K1 or HEK293 stably expressing hTAAR1.
-
Reagents: IBMX (Phosphodiesterase inhibitor), TR-FRET cAMP kit (e.g., Lance Ultra).
-
Workflow:
-
Seed cells at 2,000 cells/well in 384-well plates.
-
Incubate with (2R)-Tet-AMPH (10-point dose-response: 1 nM to 100
M) for 30 mins at 37°C in the presence of 0.5 mM IBMX. -
Control: Run parallel curve with
-PEA. -
Lyse cells and add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).
-
Read FRET signal (Ex: 340nm, Em: 665nm).
-
-
Validation Criteria: The
of (2R)-Tet-AMPH must reach >80% of -PEA response to be classified as a full agonist.
Protocol B: The "BBB Exclusion" Test (In Vivo/Ex Vivo)
Objective: Prove the lack of psychostimulant liability (DAT reversal).
-
Model: C57BL/6J Mice (Male, 8-10 weeks).
-
Method: Fast-Scan Cyclic Voltammetry (FSCV) in striatal slices or Locomotor Activity.
-
Step-by-Step (Locomotor):
-
Habituate mice to open field chambers (60 min).
-
Inject D-Amphetamine (3 mg/kg, i.p.)
Result: Hyperlocomotion (Positive Control). -
Inject (2R)-Tet-AMPH (10 mg/kg, i.p.)
Result: No significant increase in ambulation compared to saline. -
Why? The zwitterion cannot cross the BBB to release dopamine in the striatum.
-
-
Validation Criteria: If (2R)-Tet-AMPH induces hyperlocomotion, the sample is likely contaminated or the tetrazole ring has been metabolized.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the lipophilic standard (Amphetamine) versus the zwitterionic product ((2R)-Tet-AMPH).
Caption: Differential signaling pathways. D-Amphetamine penetrates the CNS to trigger psychostimulant effects, whereas (2R)-Tet-AMPH is restricted to peripheral TAAR1 activation due to zwitterionic exclusion at the BBB.
Expert Insights & Causality
Why use (2R)-Tet-AMPH?
In drug development, distinguishing between the central effects of TAAR1 activation (antipsychotic potential, alertness) and the peripheral effects (insulin secretion, immune regulation) is notoriously difficult with standard ligands like
(2R)-Tet-AMPH acts as a "Peripherally Restricted Tool."
-
Causality: The tetrazole ring has a
of ~4.9. At physiological pH 7.4, it is deprotonated ( ). The amine is protonated ( ). The net charge is 0, but the high dipole moment and solvation shell prevent it from shedding water to cross lipid membranes. -
Trustworthiness: This molecule allows you to attribute any observed effect (e.g., glucose regulation in a mouse model) strictly to peripheral receptors, assuming the BBB is intact.
References
-
Gainetdinov, R. R., Hoener, M. C., & Berry, M. D. (2018).[2] Trace Amines and Their Receptors.[2][3][4][5][6] Pharmacological Reviews, 70(3), 549–620.[2] [Link]
-
Bunzow, J. R., et al. (2001).[6] Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor.[2] Molecular Pharmacology, 60(6), 1181–1188. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]
-
Marusich, J. A., et al. (2016).[7][8] The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue.[7][8][9] Neuropharmacology, 101, 198-206. (Demonstrating SAR of heteroaryl-aminopropanes). [Link]
Sources
- 1. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. TAAR1 - wikidoc [wikidoc.org]
- 6. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 7. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine proper disposal procedures
This guide outlines the operational safety and disposal protocols for (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine .
Notice: This compound contains a tetrazole ring , a nitrogen-rich functionality with significant energetic potential.[1] Standard organic waste procedures are insufficient and potentially dangerous. This guide prioritizes the prevention of metal-tetrazolate formation (shock-sensitive explosives) and the safe management of high-nitrogen energetic materials.
Part 1: Immediate Action Card (Safety Snapshot)
| Parameter | Critical Directive |
| Primary Hazard | Explosion Risk. Tetrazoles can form highly unstable, shock-sensitive salts with transition metals (Cu, Pb, Zn, Fe). |
| Container Material | HDPE (High-Density Polyethylene) ONLY. ❌ NEVER use metal cans, spatulas, or foil-lined caps. ❌ NEVER use glass with metal-containing pigments or residues.[2] |
| Waste Stream | High-Nitrogen / Reactive Waste. Do not mix with general organic solvents or oxidizers.[2] |
| Spill Response | Do not sweep dry. Wet with water/ethanol to desensitize.[2] Use non-sparking (plastic) tools. |
| Incompatibility | Strong acids, strong oxidizers, heavy metals , acid chlorides.[2] |
Part 2: Chemical Profile & Hazard Mechanics[4][5]
To dispose of this chemical safely, you must understand why it is hazardous.[2] The molecule consists of a chiral propyl amine backbone attached to a tetrazole ring.
The Tetrazole Ring (The Energetic Core)
Tetrazoles (
-
Thermodynamics: Tetrazoles are endothermic compounds.[2][3] Upon decomposition, they release large amounts of energy and nitrogen gas (
). -
Acidity: The tetrazole proton is acidic (
). In basic conditions, it deprotonates to form a tetrazolate anion.
The Metal-Tetrazolate Trap
The most critical disposal failure mode is accidental complexation .[2]
-
Mechanism: The tetrazolate anion acts as a ligand, binding avidly to transition metals (Copper, Zinc, Iron, Lead).
-
Result: Metal tetrazolates are primary explosives.[2] A trace residue of this compound left in a waste drum with a rusty rim or copper fittings can form crystals that detonate upon friction (e.g., unscrewing a cap).[2]
The Amine Functionality
-
Basicity: The primary amine (
) allows the molecule to form salts with acids. -
Zwitterion Potential: At neutral pH, the molecule likely exists as a zwitterion (internal salt), which affects its solubility and crystallization behavior during waste consolidation.
Part 3: Disposal Workflows & Decision Trees
Workflow 1: Solid Waste (Pure Compound)
Applicability: Expired reagents, synthesis solids, lyophilized powders.
-
Desensitization (Optional but Recommended): If the solid appears dry or crystalline, wet it slightly with water or a water/ethanol mixture.[2] This reduces sensitivity to static discharge and friction.[2]
-
Primary Containment: Transfer the material into a virgin HDPE wide-mouth jar .
-
Note: Ensure the jar has a polyethylene liner, not a metal foil liner.
-
-
Labeling: Label as "Hazardous Waste - Reactive - High Nitrogen Content." Explicitly write: "Contains Tetrazole - DO NOT CONTACT WITH METALS."
-
Secondary Containment: Place the HDPE jar inside a clear plastic bag and seal it.
Workflow 2: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicability: Mother liquors, aqueous washes, HPLC effluents.
Critical Rule: Never pour tetrazole solutions into a central laboratory drain or a general solvent drum (e.g., the "Red Can") without verifying metal compatibility.
DOT Diagram: Liquid Waste Segregation Logic
Figure 1: Decision logic for segregating liquid waste containing tetrazole intermediates. Note the critical checkpoint for metal contamination.
Part 4: Specific Operational Protocols
Protocol A: Glassware & Equipment Decontamination
Purpose: To clean reusable glassware without generating explosive residues in the sink trap.
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution or a specific oxidative destruction solution (e.g., mild peroxide) only if validated for your specific waste stream.[2]
-
Rinse: Triple rinse the glassware with the chosen solvent.[2]
-
Collection: Collect ALL rinsates into the dedicated HDPE Tetrazole Waste container.
-
Warning: Do NOT pour the first rinse down the sink. The trap (often brass or copper) can accumulate tetrazolates over time.[2]
-
-
Final Wash: Once trace residues are removed (verified by UV or TLC if necessary), wash glassware normally.
Protocol B: Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area.
-
PPE: Goggles, Nitrile gloves (double gloved), Lab coat.[2]
-
Wetting: Gently mist the spilled powder with water or ethanol.[2] Do not use a dry brush , as static electricity can trigger ignition.[2]
-
Collection: Use a plastic scoop or a stiff piece of paper to lift the wet slurry.[2] Place it into a plastic bag.
-
Surface Cleaning: Wipe the surface with wet paper towels.[2] Place towels in the waste bag.
Part 5: Final Disposal (Regulatory & Logistics)
The ultimate destruction of this compound must be performed by a licensed hazardous waste facility.
| Disposal Method | Suitability | Notes |
| Incineration | Preferred | High-temperature incineration with flue gas scrubbing (to capture NOx). Ensure the facility is aware of the high nitrogen content.[2] |
| Chemical Treatment | Not Recommended | On-site chemical destruction (e.g., oxidation) is risky without precise control and can generate toxic byproducts (cyanides/azides depending on structure). |
| Sewer/Drain | FORBIDDEN | Illegal and dangerous.[2] Risk of accumulation in metal plumbing traps.[2] |
RCRA Classification (USA): While this specific compound may not be a listed waste (P or U list), it likely exhibits the characteristic of Reactivity (D003) due to its potential to detonate or form explosive bonds. It should be manifested as such.
References
-
BenchChem. (2025).[2] Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 5-(3-Pyridyl)-1H-tetrazole. Retrieved from
-
Echemi. (2024).[2][4][5] 2H-Tetrazol-5-amine, hydrate (1:1) Safety Data Sheets. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Chemical Segregation and Storage Table. Retrieved from
-
University of Memphis. (n.d.). RCRA's Chemical Waste Compatibility List. Retrieved from
Sources
Personal protective equipment for handling (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine
Topic: Document Type: Standard Operating Procedure (SOP) & Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.[1]
Executive Safety Summary
Compound: (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine Chemical Class: Amphoteric 5-Substituted Tetrazole / Primary Amine Primary Hazard Driver: Energetic Instability & Metal Incompatibility
This guide addresses the handling of a specific chiral intermediate containing both a basic primary amine and an acidic, nitrogen-rich tetrazole ring. While 5-substituted tetrazoles are generally more stable than their unsubstituted counterparts, they remain energetic materials . They are bioisosteres of carboxylic acids but possess significantly different thermal stability profiles.
CRITICAL WARNING:
-
Explosion Hazard: Tetrazoles can decompose explosively under heat, shock, or friction.[1][2]
-
Incompatibility: Contact with strong acids can release toxic gases. Contact with transition metals (Cu, Pb, Zn, Hg) can form highly explosive metal tetrazolate salts.
-
Electrostatic Discharge (ESD): Dry powders are highly susceptible to initiation via static electricity.
Risk Assessment & Hazard Matrix
This compound is a "Research Chemical" (often lacking a full toxicological dataset). We apply the Precautionary Principle , deriving hazards from its functional groups.
| Hazard Category | Classification | Critical Control Point |
| Physical | Energetic / Flammable Solid | Avoid Dryness & Friction. Never grind the solid. Use anti-static tools.[3][4][5][6] |
| Chemical | Metal Incompatible | NO METAL SPATULAS. Use only Teflon, ceramic, or wood tools. Avoid metal syringes/needles if possible. |
| Health | Skin/Eye Corrosive (Cat 1) | The primary amine is basic and likely corrosive to mucous membranes. |
| Health | Acute Toxicity | Treat as highly toxic by inhalation and ingestion (Class Hazard). |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The energetic nature of the tetrazole moiety mandates blast protection.[1]
Tier 1: Standard Handling (Weighing < 100 mg)
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to dust/vapor risk.
-
Hand Protection: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Long-cuff Nitrile (8 mil) or Neoprene (for solvent resistance).
-
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or equivalent).
-
Engineering Control: Work must be performed inside a certified Chemical Fume Hood.
Tier 2: Scale-Up (> 100 mg) or Synthesis
-
Eye/Face: Chemical Splash Goggles PLUS a Polycarbonate Face Shield (8-inch minimum).
-
Body: FR Lab Coat + Chemical Resistant Apron (Rubber/Neoprene).
-
Shielding: Portable Blast Shield (Lexan/Polycarbonate) placed between the operator and the vessel.
-
Respiratory: If fume hood airflow is compromised or handling fine dry powder, use a Powered Air Purifying Respirator (PAPR) with HEPA cartridges. Do not use N95s (insufficient for corrosive vapors).
Operational Handling Protocol
A. Weighing & Transfer (The "Static" Danger Zone)
Dry tetrazoles are most vulnerable to initiation during weighing due to triboelectric charging (static friction).
-
Grounding: Ensure the balance and the operator are grounded. Use an ESD wrist strap if handling >1g.
-
Tool Selection: Use only conductive plastic, ceramic, or wood spatulas. NEVER use stainless steel spatulas (risk of friction spark + metal contamination).
-
Ionization: Place an ionizing bar or anti-static gun near the balance to neutralize static charge on the weighing boat.
-
Dissolution: Solubilize the solid as quickly as possible. The compound is significantly safer in solution (e.g., Methanol, DMSO) than as a dry solid.
B. Reaction Setup
-
Venting: Tetrazoles release nitrogen gas (
) upon decomposition. Ensure all reaction vessels are vented to a bubbler or inert gas line. Never heat in a sealed system. -
Temperature Control:
-
Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if using azides in previous steps to prevent formation of di-azidomethane (highly explosive).
Visualized Workflows
Diagram 1: Operational Decision Tree
This logic flow ensures the correct safety tier is selected before work begins.
Caption: Operational safety decision tree based on physical state and scale.
Waste Disposal & Deactivation
NEVER dispose of tetrazoles in general trash or standard solvent waste without assessment. The risk is the formation of shock-sensitive crystals in waste drums.
Disposal Protocol
-
Segregation: Keep tetrazole waste separate from heavy metal waste (e.g., Palladium catalysts, Zinc dust).
-
Labeling: Label clearly: "Contains Tetrazole - Potential Energetic - DO NOT CONCENTRATE."
-
Deactivation (The "Kill" Step):
-
If the compound is unreacted, it can often be chemically deactivated (oxidized) before disposal, but this requires a specific validated protocol (e.g., bleach oxidation) which generates heat.
-
Preferred Method: Dilute significantly (<5% wt/wt) in a combustible solvent (e.g., Ethanol) and arrange for incineration by a licensed hazardous waste contractor.
-
Diagram 2: Waste Stream Logic
Caption: Waste segregation workflow to prevent accidental formation of explosive metal salts.
Emergency Response
-
Spill (Solid): Do not sweep (friction). Wet the spill with Ethanol/Water (50:50) to desensitize, then wipe up with conductive wipes. Place in a plastic bag (not metal).
-
Skin Exposure: Wash immediately with soap and water for 15 minutes. The amine component is basic; do not neutralize with acid on the skin (exothermic risk).
-
Eye Exposure: Flush for 15 minutes. Seek immediate ophthalmological attention.
References
-
Singh, R. P., et al. (2006). Nitrogen-Rich Heterocycles. In High Energy Materials: Propellants, Explosives and Pyrotechnics.[2][3][4][5] Wiley-VCH.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
-
BenchChem. Safety Data Sheet: 5-Substituted Tetrazoles. (Extrapolated Class Hazards).
-
American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory.
-
Fisher Scientific. SDS for 5-Amino-1H-tetrazole (Class Analog).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. aksci.com [aksci.com]
- 9. biofinechemical.com [biofinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
